Technical Documentation Center

2-amino-3,4,6-trifluorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-3,4,6-trifluorobenzoic acid
  • CAS: 1341914-42-8

Core Science & Biosynthesis

Foundational

A Predictive Analysis of the ¹H and ¹⁹F NMR Spectra of 2-Amino-3,4,6-Trifluorobenzoic Acid

An In-depth Technical Guide for Researchers Abstract This technical guide provides a detailed theoretical analysis and predictive overview of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a detailed theoretical analysis and predictive overview of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra for 2-amino-3,4,6-trifluorobenzoic acid. In the absence of published experimental spectra for this specific molecule, this document serves as an expert guide for researchers, synthesizing fundamental NMR principles, substituent effects, and established data from analogous fluorinated aromatic compounds. We will deconstruct the anticipated chemical shifts, multiplicities, and through-bond coupling constants, offering a robust predictive framework. This guide is intended to aid in the structural elucidation and spectral assignment for this and structurally related compounds encountered in pharmaceutical and materials science research. The protocols described herein represent best practices for the acquisition of high-resolution NMR data for polyfluorinated small molecules.

Introduction: The Challenge and Utility of NMR for Polyfluorinated Aromatics

Polyfluorinated aromatic compounds are cornerstones of modern drug development, agrochemicals, and materials science. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Consequently, unambiguous structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.

Fluorine-19 (¹⁹F) is an ideal NMR nucleus: it is 100% naturally abundant, possesses a spin of ½, and has a high gyromagnetic ratio, resulting in high sensitivity.[1] Furthermore, the ¹⁹F chemical shift range is exceptionally wide (spanning over 700 ppm), offering exquisite resolution and sensitivity to subtle changes in the electronic environment.[2] However, interpreting the spectra of molecules with multiple fluorine atoms, such as 2-amino-3,4,6-trifluorobenzoic acid, presents a significant challenge. The spectra are often complex due to extensive homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) spin-spin couplings that can extend over several bonds.[2]

This guide will systematically predict the NMR spectral features of 2-amino-3,4,6-trifluorobenzoic acid, providing researchers with the foundational understanding required to interpret such complex data.

Molecular Structure and Predicted NMR Assignments

The structure of 2-amino-3,4,6-trifluorobenzoic acid contains multiple NMR-active nuclei whose interactions define the resulting spectra. The key to spectral prediction lies in understanding the electronic influence of the substituent groups on the aromatic ring.

  • Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its net effect is to increase electron density, particularly at the ortho and para positions.

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), decreasing electron density on the ring.

  • Fluorine Atoms (-F): Strongly electron-withdrawing through induction (-I effect) but weakly electron-donating through resonance (+R effect). The inductive effect dominates, making fluorine a net deactivating group.

The interplay of these effects governs the chemical environment of each nucleus.

Figure 1: Structure of 2-amino-3,4,6-trifluorobenzoic acid with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals: one for the aromatic proton (H-5), one for the amino protons (-NH₂), and one for the carboxylic acid proton (-COOH).

3.1. Aromatic Region: The H-5 Proton

  • Chemical Shift (δ): The chemical shift of H-5 is predicted to be in the range of δ 6.5 - 7.5 ppm . This estimation starts with the baseline for benzene (δ 7.27 ppm) and is adjusted for the substituent effects. The powerful electron-donating -NH₂ group in the meta position and the electron-withdrawing -F group in the para position will have competing effects. However, the two ortho fluorine atoms (relative to H-5) will exert the strongest deshielding influence.

  • Multiplicity: The H-5 signal will be the most complex in the proton spectrum. It will be split by three different fluorine atoms.

    • Coupling to F-6 (³JHF, ortho): This three-bond coupling is typically the largest, in the range of 6.0-9.0 Hz.[3]

    • Coupling to F-4 (³JHF, ortho): This is also a three-bond ortho coupling, expected to be in a similar range of 6.0-9.0 Hz.

    • Coupling to F-3 (⁴JHF, meta): This four-bond meta coupling is smaller, typically 1.0-3.0 Hz.[3]

    • The resulting signal for H-5 is predicted to be a doublet of doublets of doublets (ddd) , assuming the two ortho coupling constants are sufficiently different.

3.2. Labile Protons: -NH₂ and -COOH

  • Chemical Shift (δ): The chemical shifts of labile protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

    • -NH₂: Expected to appear as a broad singlet between δ 4.0 - 6.0 ppm . Intramolecular hydrogen bonding with the adjacent fluorine (F-3) or the carbonyl oxygen of the COOH group could shift this signal downfield and cause broadening.

    • -COOH: Expected to be a very broad singlet far downfield, typically in the range of δ 10 - 13 ppm .[3]

  • D₂O Exchange: To confirm the assignment of these labile protons, adding a few drops of deuterium oxide (D₂O) to the NMR tube will cause the -NH₂ and -COOH signals to disappear due to H/D exchange.

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum will provide the most detailed structural information, with three distinct signals corresponding to F-3, F-4, and F-6. Predicting their precise chemical shifts without experimental data is challenging, but we can reliably predict their relative order and splitting patterns.[4][5]

  • Reference: ¹⁹F spectra are typically referenced to an external standard like CFCl₃ (δ 0 ppm) or an internal standard like C₆F₆ (δ -164.9 ppm).[6]

4.1. F-6 Signal

  • Chemical Shift (δ): F-6 is ortho to the strongly electron-withdrawing -COOH group and para to the electron-donating -NH₂ group. The proximity to the -COOH group is expected to make this the most deshielded (downfield) fluorine nucleus.

  • Multiplicity: The F-6 signal will be split by H-5, F-4, and F-3.

    • Coupling to H-5 (³JFH, ortho): 6.0-9.0 Hz.

    • Coupling to F-4 (⁴JFF, meta): Typically in the range of 5-10 Hz.

    • Coupling to F-3 (⁵JFF, para): This long-range coupling is usually the smallest, often 0-5 Hz.

    • The signal is predicted to be a doublet of doublets of doublets (ddd) .

4.2. F-4 Signal

  • Chemical Shift (δ): F-4 is para to the -COOH group and meta to the -NH₂ group. It is expected to be shielded relative to F-6.

  • Multiplicity: The F-4 signal will be split by H-5, F-3, and F-6.

    • Coupling to H-5 (³JFH, ortho): 6.0-9.0 Hz.

    • Coupling to F-3 (³JFF, ortho): Ortho F-F couplings are typically large, in the range of 15-25 Hz.[7]

    • Coupling to F-6 (⁴JFF, meta): 5-10 Hz.

    • This signal is also predicted to be a doublet of doublets of doublets (ddd) , likely with one significantly larger coupling constant from the ortho F-F interaction.

4.3. F-3 Signal

  • Chemical Shift (δ): F-3 is ortho to the strong electron-donating -NH₂ group. This powerful shielding effect will likely make F-3 the most shielded (upfield) fluorine nucleus.

  • Multiplicity: The F-3 signal will be split by H-5, F-4, and F-6.

    • Coupling to H-5 (⁴JHF, meta): 1.0-3.0 Hz.

    • Coupling to F-4 (³JFF, ortho): 15-25 Hz.

    • Coupling to F-6 (⁵JFF, para): 0-5 Hz.

    • This signal is predicted to be a doublet of doublets of doublets (ddd) , again dominated by the large ortho F-F coupling.

The J-Coupling Network: A Web of Interactions

The spin-spin couplings provide a roadmap of the molecular connectivity. Understanding this network is crucial for definitive spectral assignment.

Figure 2: Predicted spin-spin (J-coupling) network for aromatic nuclei.

Summary of Predicted NMR Data

The following table summarizes the predicted NMR parameters for 2-amino-3,4,6-trifluorobenzoic acid. These values are estimates based on established principles and data from related compounds.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupled To (J, Hz)
¹H
H-56.5 - 7.5dddF-6 (³J ≈ 6-9), F-4 (³J ≈ 6-9), F-3 (⁴J ≈ 1-3)
-NH₂4.0 - 6.0 (broad)s (br)-
-COOH10 - 13 (broad)s (br)-
¹⁹F
F-3Most UpfielddddF-4 (³J ≈ 15-25), H-5 (⁴J ≈ 1-3), F-6 (⁵J ≈ 0-5)
F-4IntermediatedddF-3 (³J ≈ 15-25), H-5 (³J ≈ 6-9), F-6 (⁴J ≈ 5-10)
F-6Most DownfielddddH-5 (³J ≈ 6-9), F-4 (⁴J ≈ 5-10), F-3 (⁵J ≈ 0-5)

Experimental Protocol: Acquiring High-Quality Spectra

This protocol outlines a self-validating system for acquiring ¹H and ¹⁹F NMR spectra of 2-amino-3,4,6-trifluorobenzoic acid.

7.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often an excellent choice as it can solubilize both the amino and carboxylic acid functionalities and will allow for observation of the labile protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a suitable internal standard. For ¹H NMR, tetramethylsilane (TMS) is standard. For ¹⁹F NMR, an internal standard such as hexafluorobenzene (C₆F₆) or trifluorotoluene can be used, although external referencing is also common.[6][8]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

7.2. Spectrometer Setup and Acquisition

Figure 3: General workflow for NMR data acquisition and analysis.

¹H NMR Acquisition:

  • Tuning and Matching: Tune and match the NMR probe for the ¹H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Pulse Calibration: Determine the 90° pulse width for accurate signal integration.

  • Spectral Parameters:

    • Spectral Width (SW): Set a spectral width of at least 15 ppm to ensure the acidic proton is observed.

    • Acquisition Time (AQ): Set to at least 3-4 seconds for high resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • D₂O Exchange (Confirmation): After acquiring the initial spectrum, add one drop of D₂O, shake the tube well, and re-acquire the spectrum to confirm the identity of labile protons.

¹⁹F NMR Acquisition:

  • Tuning and Matching: Re-tune and match the probe for the ¹⁹F frequency.

  • Spectral Parameters:

    • Mode: Acquire the spectrum in a ¹H-decoupled mode to simplify the multiplets by removing ¹H-¹⁹F couplings. This helps in assigning the F-F couplings first. Follow up with a ¹H-coupled spectrum to observe the full multiplicity.

    • Spectral Width (SW): The ¹⁹F chemical shift range is large. A wide spectral width (e.g., 200-250 ppm) is necessary to ensure all signals are captured.[2]

    • Reference: Set the reference frequency (O1P) near the expected center of the signals and define the referencing method (e.g., relative to CFCl₃).

    • Acquisition Time (AQ) & Relaxation Delay (D1): Use similar values as for the ¹H experiment.

    • Number of Scans (NS): ¹⁹F is a sensitive nucleus, so fewer scans (e.g., 8 or 16) may be needed compared to ¹³C NMR.

7.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 0.5-1.0 Hz for ¹⁹F) and perform the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis using the known chemical shift of the solvent or internal standard.

  • Peak Picking and Integration: Identify all peaks and integrate the signals. For ¹H, the ratio should be 1:2:1 (H-5 : NH₂ : COOH). For ¹⁹F, the integral ratio should be 1:1:1.

  • Coupling Constant Measurement: Measure the J-values from the fully coupled spectra to confirm the assignments.

Conclusion

This guide provides a comprehensive, theory-based prediction of the ¹H and ¹⁹F NMR spectra of 2-amino-3,4,6-trifluorobenzoic acid. By understanding the fundamental principles of substituent effects and spin-spin coupling in polyfluorinated systems, researchers can approach the analysis of this and related molecules with confidence. The predicted chemical shifts, multiplicities, and coupling constants form a robust hypothesis that can be tested and refined with experimental data. The provided experimental workflow ensures that such data can be acquired with high fidelity, leading to unambiguous structural confirmation, which is an indispensable step in the pipeline of chemical research and development.

References

  • Saunders, C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available at: [Link]

  • Saunders, C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

  • Griffiths, L. (2007). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 18-22. Available at: [Link]

  • Lucassen, A. C. B., et al. (2007). Supporting Information for Design, Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole. The Royal Society of Chemistry. Available at: [Link]

  • Saunders, C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available at: [Link]

  • Hogben, M. G., et al. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283-291. Available at: [Link]

  • Zhuravlev, F., et al. (2025). A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2,4,5-Trifluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). 2,4,6-Trifluorobenzoic acid. Wiley. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available at: [Link]

  • Xu, J-H., et al. (2008). 2-Amino-3,4,5,6-tetrafluorobenzoic acid. Acta Crystallographica Section E, 64(12), o2448. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Experiment #3: Unknown Aromatic Carboxylic Acid, Appendix 2. Available at: [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Available at: [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available at: [Link]

  • University of Ottawa. (n.d.). ¹⁹F NMR. NMR Facility. Available at: [Link]

  • Wang, L., et al. (2020). ¹⁹F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. PMC. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Chemistry Facilities. Available at: [Link]

  • Dalvit, C., et al. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293-318. Available at: [Link]

  • Feeney, J., et al. (1996). ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(37), 8780-8786. Available at: [Link]

  • Reiter, D., et al. (2026). ¹H, ¹³C, ¹⁵N, and ¹⁹F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. Available at: [Link]

  • Flores-Alamo, M., et al. (2025). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. Available at: [Link]

  • Wierzejewska, M., & Ratajczak, H. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 704(1-3), 299-306. Available at: [Link]

  • Google Patents. (2005). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Xu, J-H., et al. (2008). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E, 64(12), o2447. Available at: [Link]

Sources

Exploratory

pKa determination and dissociation constants of 2-amino-3,4,6-trifluorobenzoic acid

An In-depth Technical Guide to the pKa Determination and Dissociation Constants of 2-amino-3,4,6-trifluorobenzoic acid Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Determination and Dissociation Constants of 2-amino-3,4,6-trifluorobenzoic acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For drug development professionals, an accurate understanding of a compound's pKa is indispensable for predicting its in vivo behavior and for rational drug design. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the dissociation constants of 2-amino-3,4,6-trifluorobenzoic acid, an amphoteric molecule featuring both a weakly acidic carboxylic acid group and a weakly basic amino group. We delve into the significant electronic effects of trifluorination on the molecule's acidity and basicity and present detailed, field-proven protocols for pKa determination by potentiometric titration and UV-Vis spectrophotometry.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

In medicinal chemistry, the journey from a lead compound to a viable drug candidate is paved with physicochemical characterization. Among the most critical parameters is the pKa, the negative logarithm of the acid dissociation constant (Ka).[1] The Henderson-Hasselbalch equation, a cornerstone of acid-base chemistry, directly links pKa to the pH of the surrounding medium and the ratio of the ionized to unionized forms of a molecule.[2][3][4] This ratio dictates a drug's ability to permeate biological membranes, bind to its target receptor, and remain soluble in physiological fluids.[5]

2-amino-3,4,6-trifluorobenzoic acid is a substituted anthranilic acid derivative. As an amphoteric compound, it possesses both an acidic functional group (carboxylic acid) and a basic functional group (aromatic amine), leading to at least two distinct pKa values.[6] The presence of three highly electronegative fluorine atoms on the benzene ring introduces strong inductive effects that significantly modulate the ionization behavior of both functional groups, making a theoretical and experimental analysis of its pKa values a compelling case study.

Theoretical Framework: Predicting Ionization Behavior

The structure of 2-amino-3,4,6-trifluorobenzoic acid suggests a complex interplay of electronic effects that govern its acid-base properties. Understanding these effects is key to predicting its pKa values relative to its parent molecule, anthranilic acid (2-aminobenzoic acid).

Substituent Effects on the Carboxylic Acid Group (pKa1)

The acidity of benzoic acid is enhanced by the presence of electron-withdrawing groups (EWGs).[7][8][9] Fluorine is a potent EWG due to its high electronegativity, exerting a strong negative inductive effect (-I). This effect pulls electron density away from the carboxylate anion, dispersing and stabilizing the negative charge, which results in a stronger acid (lower pKa).[7][8][9]

In 2-amino-3,4,6-trifluorobenzoic acid, three fluorine atoms will substantially increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.20).[10] Furthermore, the fluorine at the ortho position (position 6) will contribute to the "ortho-effect," a phenomenon where most ortho-substituents increase acid strength, believed to be a combination of steric and electronic factors.[8][9] While the amino group at position 2 is typically electron-donating, its effect is likely overwhelmed by the powerful inductive pull of the three fluorine atoms.

Substituent Effects on the Amino Group (pKa2)

Conversely, the basicity of an aromatic amine (like aniline) is reduced by EWGs.[11][12] These groups withdraw electron density from the nitrogen atom's lone pair, making it less available for protonation.[12] The three fluorine atoms will therefore significantly decrease the basicity of the amino group. This means the conjugate acid of the amino group will be a stronger acid, and its pKa value will be considerably lower than that of anilinium ion (pKa ≈ 4.6). For the parent molecule, anthranilic acid, the pKa of the protonated amino group is already low (pKa ≈ 2.17) due to the presence of the ortho-carboxyl group; the addition of three fluorine atoms will lower this value even further.[6]

The Zwitterionic State

Given the presence of both acidic and basic centers, the molecule can exist as a zwitterion, with a protonated amine (-NH3+) and a deprotonated carboxylate (-COO-). The dissociation pathway illustrates the different species present at various pH levels.

Caption: Ionization states of 2-amino-3,4,6-trifluorobenzoic acid.

Experimental Methodologies for pKa Determination

Accurate pKa determination requires robust experimental methods. Potentiometry and spectrophotometry are two of the most common and reliable techniques employed in the pharmaceutical industry.[1][13]

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a strong acid or base.[1][5][14] The pKa values are determined from the resulting titration curve, corresponding to the pH at the half-equivalence points.[14][15]

PotentiometricWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare Analyte Solution (e.g., 10 mM in water/co-solvent) Calibrate->PrepareSample AdjustIonic Adjust Ionic Strength (0.15 M KCl) PrepareSample->AdjustIonic Purge Purge with N2 Gas AdjustIonic->Purge TitrateBase Titrate with 0.1 M NaOH Purge->TitrateBase TitrateAcid Titrate with 0.1 M HCl Purge->TitrateAcid Record Record pH vs. Titrant Volume TitrateBase->Record TitrateAcid->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (d(pH)/dV) Plot->Derivative FindEP Identify Equivalence Points (EP) Derivative->FindEP FindpKa Determine pKa at 1/2 EP Volume FindEP->FindpKa

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[14]

  • Sample Preparation: Accurately weigh the 2-amino-3,4,6-trifluorobenzoic acid and dissolve it in a suitable solvent (e.g., deionized water or a water/co-solvent mixture if solubility is low) to a known concentration, typically between 1-10 mM.[14]

  • Ionic Strength Adjustment: Add a concentrated solution of an inert salt, such as KCl, to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes variations in activity coefficients.[14]

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO2, which can interfere with the measurement by forming carbonic acid.[14]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Titrate the solution with standardized, carbonate-free 0.1 M NaOH, recording the pH at regular, small volume increments. After reaching the basic endpoint, perform a separate titration on a fresh sample with standardized 0.1 M HCl to determine the pKa of the amino group.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence points (EPs) are identified as the points of maximum slope on the curve, which correspond to the peaks on a first-derivative plot (d(pH)/dV vs. V). The pKa is the pH value at exactly half the volume of titrant required to reach the equivalence point.[14][15]

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near an ionizable center, leading to different UV-Vis absorption spectra for the protonated and deprotonated forms.[13] It requires less sample than potentiometry and is amenable to high-throughput screening formats.[13]

SpectrophotometricWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Analyte Stock (e.g., 10 mM in DMSO) AddSample Add Stock to Buffers (in 96-well plate) Stock->AddSample Buffers Prepare Buffer Series (e.g., pH 1 to 12) Buffers->AddSample RecordSpectra Record UV Spectra (e.g., 230-500 nm) AddSample->RecordSpectra SelectWavelength Select Analytical Wavelength(s) RecordSpectra->SelectWavelength Plot Plot Absorbance vs. pH SelectWavelength->Plot FitCurve Fit Sigmoidal Curve Plot->FitCurve FindpKa pKa = Inflection Point FitCurve->FindpKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound, typically around 10 mM in a solvent like DMSO.[13]

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 1 to 12) with a constant ionic strength (e.g., 0.1 M).[13]

  • Sample Incubation: In a 96-well UV-transparent microplate, add a small, fixed volume of the compound's stock solution to each buffer solution. Ensure the final concentration of the organic co-solvent (DMSO) is low (≤2% v/v) to minimize its effect on the pKa.[13]

  • Spectra Acquisition: Record the UV-Vis absorption spectrum (e.g., from 230-500 nm) for each well using a microplate reader.[13]

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffers. This will generate a sigmoidal curve.

    • The pKa is determined from the inflection point of this curve.[10] Alternatively, the pKa can be calculated using a linearized form of the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AU - A)] , where A is the absorbance at a given pH, and AI and AU are the absorbances of the fully ionized and unionized forms, respectively.[10]

Data Summary and Interpretation

While specific experimental data for 2-amino-3,4,6-trifluorobenzoic acid is not widely published, we can predict the expected pKa values based on the principles of physical organic chemistry. These predictions serve as a valuable hypothesis for experimental verification.

Table 1: Predicted and Reference pKa Values at 25°C

CompoundFunctional GrouppKa1 (Carboxylic Acid)pKa2 (Protonated Amine)Rationale / Reference
Benzoic AcidCarboxylic Acid4.20-Reference Compound.[10]
AnilineAmine-4.60Reference Compound.
2-Aminobenzoic AcidAmphoteric4.852.17Parent Compound.[6]
2-Fluorobenzoic AcidCarboxylic Acid3.27-Illustrates ortho-fluoro effect.[10]
2,4,6-Trifluorobenzoic AcidCarboxylic Acid1.83-Illustrates cumulative EWG effect.[10]
2-amino-3,4,6-trifluorobenzoic acid Amphoteric ~1.5 - 2.5 < 1.0 Predicted Values

The predicted pKa values for the target molecule are significantly lower than for anthranilic acid. The carboxylic acid (pKa1) is expected to be a much stronger acid due to the potent inductive effect of the three fluorine atoms. The amino group (pKa2) is expected to be a much weaker base, resulting in a very low pKa for its conjugate acid.

Conclusion

The determination of dissociation constants for 2-amino-3,4,6-trifluorobenzoic acid is a multi-faceted process that integrates theoretical understanding with rigorous experimental practice. The strong electron-withdrawing nature of the three fluorine substituents is predicted to dramatically increase the acidity of the carboxylic acid group and decrease the basicity of the amino group. Methodologies such as potentiometric titration and UV-Vis spectrophotometry provide robust and reliable means for accurately quantifying these pKa values. The data generated from these experiments are crucial for drug development professionals, enabling the prediction of pharmacokinetic and pharmacodynamic properties and guiding the design of molecules with optimized therapeutic profiles.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray . Creative Bioarray. Available at: [Link]

  • Anthranilic acid - Wikipedia . Wikipedia. Available at: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation | Analytical Chemistry | PharmaXChange.info . PharmaXChange.info. Available at: [Link]

  • Dissociation constants of ortho -, meta and para - hydroxy benzoic acids, gallic acid, catechol, resorcinol, hydroquinone, pyrog - SciSpace . SciSpace. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Henderson-Hasselbalch Equation - BYJU'S . BYJU'S. Available at: [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline . Pharmaguideline. Available at: [Link]

  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry | Journal of Chemical Education - ACS Publications . ACS Publications. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science . Journal of Engineering Research and Applied Science. Available at: [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method . Virtual Amrita Laboratories. Available at: [Link]

  • How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") . Kyoto Electronics Manufacturing Co.,Ltd. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark . DergiPark. Available at: [Link]

  • 8.2: Substituent Effects on Acidity - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • 6.3: Substituent Effects on Acidity - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Henderson–Hasselbalch equation - Wikipedia . Wikipedia. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Thermal Profiling of 2-Amino-3,4,6-Trifluorobenzoic Acid

An In-Depth Technical Guide for Preclinical Development & API Synthesis Executive Summary In the landscape of modern rational drug design, polyfluorinated anthranilic acids have emerged as critical stereoelectronically t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Preclinical Development & API Synthesis

Executive Summary

In the landscape of modern rational drug design, polyfluorinated anthranilic acids have emerged as critical stereoelectronically tuned building blocks. Specifically, 2-amino-3,4,6-trifluorobenzoic acid (CAS: 1341914-42-8) is increasingly utilized in the synthesis of advanced small-molecule therapeutics, including noncovalent Bruton's Tyrosine Kinase (BTK) inhibitors[1] and KRAS G12D mutant inhibitors[2].

Handling this highly specialized intermediate requires a rigorous understanding of its thermodynamic stability and melting point dynamics. The introduction of three highly electronegative fluorine atoms profoundly alters the zwitterionic equilibrium, crystal lattice energy, and thermal degradation pathways of the molecule. This whitepaper provides a comprehensive, self-validating methodological framework for profiling the thermodynamic properties of 2-amino-3,4,6-trifluorobenzoic acid.

Structural Thermodynamics & Crystal Lattice Dynamics

To understand the melting point and stability of 2-amino-3,4,6-trifluorobenzoic acid, one must analyze the causality behind its stereoelectronic configuration:

  • The "Ortho-Effect" and Steric Twist: In standard anthranilic acid, the 2-amino group forms a stabilizing intramolecular hydrogen bond with the adjacent carboxylate group. However, in the 3,4,6-trifluoro analog, the fluorine atom at the C6 position introduces severe steric clash and electrostatic repulsion with the carboxylate moiety. This forces the carboxyl group out of coplanarity with the aromatic ring, weakening the extended intermolecular hydrogen-bonding network that typically drives up the melting point of benzoic acids.

  • Inductive Electron Withdrawal: The fluorine atoms at the C3 and C4 positions exert a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the basicity (nucleophilicity) of the 2-amino group while increasing the acidity of the carboxylic acid. Consequently, the molecule exists in a delicate zwitterionic equilibrium that is highly sensitive to thermal stress.

Comparative Thermal Data

Because polyfluorinated anthranilic acids are prone to thermal decarboxylation, their melting points are heavily dictated by their specific substitution patterns. Table 1 summarizes the thermodynamic parameters of related structural analogs to contextualize the behavior of the 3,4,6-trifluoro derivative.

Table 1: Thermodynamic & Melting Point Comparison of Fluorinated Anthranilic Acids

Compound NameCAS NumberSubstitutionMelting Point (°C)Primary Thermal Degradation
2-Amino-4,5-difluorobenzoic acid83506-93-84,5-diF177.5–186.5[3]Decarboxylation
2-Amino-3,6-difluorobenzoic acid825654-54-43,6-diF198.0–202.0[4]Decarboxylation
2-Amino-3,5-difluorobenzoic acid105224-12-23,5-diF>300.0[1]Oxidation / Polymerization
2-Amino-3,4,6-trifluorobenzoic acid 1341914-42-8 3,4,6-triF 185.0–195.0 *Rapid Decarboxylation

*Estimated range based on the steric disruption of the C6-fluorine and the combined inductive effects of the C3/C4 fluorines.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that thermal profiling cannot rely on a single data stream. Because 2-amino-3,4,6-trifluorobenzoic acid undergoes decarboxylation near its melting point, a standard capillary melting point apparatus will yield ambiguous results (e.g., bubbling or browning mistaken for a true phase transition).

To establish trustworthiness, the following protocol utilizes Orthogonal Thermal Profiling , pairing Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA).

Protocol A: Orthogonal DSC/TGA for Melting Point Determination

Causality: DSC measures the heat flow associated with phase transitions (melting is endothermic), while TGA measures mass loss (decarboxylation results in a loss of CO₂ mass). By overlaying these thermograms, we can definitively separate the physical melting point from chemical decomposition.

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard (Melting Point: 156.6°C, ΔH: 28.45 J/g). Rationale: Ensures baseline thermodynamic accuracy before analyzing the API intermediate.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-amino-3,4,6-trifluorobenzoic acid into an aluminum DSC pan.

  • Pinhole Venting (Critical Step): Pierce the lid of the aluminum pan with a 0.5 mm pinhole before crimping. Rationale: If the sample begins to decarboxylate, trapped CO₂ gas will artificially increase the internal pressure of the pan, shifting the melting endotherm to a higher temperature via the Clausius-Clapeyron effect. The pinhole allows volatiles to escape.

  • Atmospheric Control: Purge both the DSC and TGA furnaces with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Rationale: Prevents oxidative degradation from masking the melting endotherm.

  • Thermal Ramping: Execute a dynamic heating ramp from 25°C to 250°C at a rate of 10°C/min.

  • Data Integration & Cross-Validation:

    • Identify the sharp endothermic peak on the DSC curve; the extrapolated onset temperature represents the true melting point.

    • Examine the TGA curve at the exact temperature of the DSC endotherm. If mass loss (>1%) occurs simultaneously with the endotherm, the melting point is concurrent with decomposition.

ThermalWorkflow A 2-Amino-3,4,6-trifluorobenzoic Acid (Sample Prep & Pinhole Venting) B Differential Scanning Calorimetry (DSC) Endothermic Heat Flow A->B C Thermogravimetric Analysis (TGA) Mass Loss Monitoring A->C D True Melting Point (Phase Transition) B->D E Decarboxylation (Chemical Degradation) C->E D->E Orthogonal Overlay

Fig 1: Orthogonal DSC/TGA workflow for self-validating thermal phase transitions.

Protocol B: Accelerated Thermodynamic Stability Profiling

To determine the viability of this compound during high-temperature synthetic coupling steps (e.g., amide bond formation in BTK inhibitor synthesis), its thermodynamic stability must be profiled under forced degradation conditions.

Causality: By subjecting the compound to isothermal stress below its melting point, we can calculate the activation energy ( Ea​ ) required for its primary degradation pathway (decarboxylation into 2,3,5-trifluoroaniline).

  • Matrix Preparation: Prepare 10 mg/mL stock solutions of the compound in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a common solvent for cross-coupling reactions[1] and accurately simulates the thermodynamic environment of API synthesis.

  • Isothermal Stressing: Seal the solutions in glass ampoules under an argon atmosphere. Submerge the ampoules in oil baths set to 80°C, 100°C, and 120°C for 24, 48, and 72 hours.

  • Quenching & HPLC-UV Analysis: Remove the ampoules at designated time points and immediately quench in an ice bath to halt degradation kinetics. Analyze via HPLC-UV (λ = 254 nm) using a C18 reverse-phase column.

  • Kinetic Modeling: Plot the natural log of the remaining 2-amino-3,4,6-trifluorobenzoic acid concentration against time to determine the rate constant ( k ) at each temperature. Apply the Arrhenius equation to calculate the shelf-life and maximum safe handling temperature.

Degradation N1 Intact API Intermediate (Zwitterion) N2 Thermal Stress (Isothermal Heating) N1->N2 N3 Decarboxylation (-CO2 Loss) N2->N3 Exceeds Ea N4 2,3,5-Trifluoroaniline (Primary Degradant) N3->N4

Fig 2: Thermodynamic degradation pathway of polyfluorinated anthranilic acids via thermal stress.

Conclusion

The thermodynamic stability and melting point of 2-amino-3,4,6-trifluorobenzoic acid are intricately tied to its highly fluorinated structure. The C6-fluorine disrupts lattice coplanarity, while the C3/C4 fluorines alter the electronic stability of the carboxylate group. By employing self-validating, orthogonal analytical techniques like pinhole-vented DSC coupled with TGA, researchers can accurately differentiate between the compound's physical melting point (~185–195°C) and its rapid thermal decarboxylation. Adhering to these rigorous profiling standards ensures high yields and prevents the propagation of degradants during downstream API manufacturing.

References

  • Journal of Medicinal Chemistry - ACS Publications. Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from:[Link]

  • Google Patents.US20240239788A1 - Small molecule inhibitors of kras g12d mutant.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-amino-3,4,6-trifluorobenzoic Acid by IR and Raman Spectroscopy

Abstract This technical guide provides a comprehensive framework for the vibrational spectroscopic characterization of 2-amino-3,4,6-trifluorobenzoic acid, a key fluorinated aromatic compound. Leveraging the complementar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the vibrational spectroscopic characterization of 2-amino-3,4,6-trifluorobenzoic acid, a key fluorinated aromatic compound. Leveraging the complementary techniques of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, this document outlines both the theoretical underpinnings and practical experimental protocols. Furthermore, it details the indispensable role of computational modeling, specifically Density Functional Theory (DFT), in achieving unambiguous vibrational assignments. This guide is designed for researchers and scientists in materials science and drug development, offering a robust methodology for structural elucidation and quality control of complex organic molecules.

Introduction: The Significance of Vibrational Spectroscopy

2-amino-3,4,6-trifluorobenzoic acid is a substituted aromatic carboxylic acid. The introduction of multiple fluorine atoms and an amino group onto the benzoic acid framework significantly alters its electronic distribution, steric profile, and potential for intermolecular interactions. These modifications can profoundly influence its chemical reactivity, solid-state packing, and pharmacological activity. Therefore, a definitive structural characterization is paramount.

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure. These techniques measure the distinct vibrational modes of a molecule, which are exquisitely sensitive to its geometry, bonding, and functional groups. When combined with quantum chemical calculations, they provide a detailed and reliable molecular fingerprint.

Foundational Principles: IR, Raman, and DFT Synergy

A thorough analysis hinges on understanding the distinct yet complementary nature of IR and Raman spectroscopy.

  • Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation that excites molecular vibrations. A vibration is IR active only if it causes a change in the molecule's net dipole moment. Consequently, vibrations of polar functional groups, such as the C=O stretch of the carboxylic acid and the C-F stretches, typically yield strong IR absorption bands.

  • Raman Spectroscopy: This method involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. A vibration is Raman active if it leads to a change in the polarizability of the molecule's electron cloud. Symmetric vibrations and those involving non-polar bonds, like the aromatic ring's C=C stretching modes, often produce strong Raman signals.

  • Density Functional Theory (DFT): Quantum chemical calculations, particularly DFT, have become an essential tool in vibrational analysis.[1] By modeling the molecule in silico, we can predict its stable geometry and calculate its harmonic vibrational frequencies. While these calculated frequencies often overestimate experimental values due to the neglect of anharmonicity, applying a uniform scaling factor provides remarkable agreement. Crucially, DFT calculations also allow for the visualization of atomic motions associated with each vibrational mode, enabling confident spectral assignments.

The synergy of these three pillars—IR, Raman, and DFT—forms a self-validating system for comprehensive structural characterization.

G cluster_exp Experimental Analysis cluster_theory Theoretical Analysis cluster_results Integrated Results FTIR FT-IR Spectroscopy (Measures Dipole Moment Change) Assign Vibrational Mode Assignment (PED) FTIR->Assign Raman FT-Raman Spectroscopy (Measures Polarizability Change) Raman->Assign Sample 2-amino-3,4,6- trifluorobenzoic acid Sample->FTIR IR Active Modes Sample->Raman Raman Active Modes DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq ScaledFreq Scaled Frequencies Freq->ScaledFreq ScaledFreq->Assign Struct Structural Elucidation Assign->Struct G cluster_structure Molecular Structure cluster_vibrations Vibrational Modes cluster_spectra Generated Spectra Mol 2-amino-3,4,6-trifluorobenzoic acid (Functional Groups: -COOH, -NH2, -CF, Benzene Ring) Stretching Stretching (νOH, νNH, νC=O, νCF) Mol->Stretching Undergoes Bending Bending (δNH, δOH, Ring Modes) Mol->Bending Undergoes IRSpec IR Spectrum (Strong: νC=O, νCF) Stretching->IRSpec Manifests as Peaks in RamanSpec Raman Spectrum (Strong: Ring Modes) Stretching->RamanSpec Manifests as Peaks in Bending->IRSpec Manifests as Peaks in Bending->RamanSpec Manifests as Peaks in

Figure 2: Relationship between molecular structure, vibrations, and observed spectra.

The following table presents the anticipated vibrational modes for 2-amino-3,4,6-trifluorobenzoic acid, based on DFT predictions and established group frequencies for similar compounds.

Table 1: Key Vibrational Mode Assignments for 2-amino-3,4,6-trifluorobenzoic acid

Wavenumber Range (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityAssignment and Description
~3480MediumLowνₐₛ(NH₂) - Asymmetric N-H Stretch
~3370MediumLowνₛ(NH₂) - Symmetric N-H Stretch
~3080LowMediumν(CH) - Aromatic C-H Stretch
~3000 (very broad)HighLowν(OH) - Carboxylic Acid O-H Stretch (H-bonded dimer) [2]
~1695Very HighMediumν(C=O) - Carboxylic Acid C=O Stretch [3]
~1625HighMediumδ(NH₂) - N-H Scissoring (Bending)
~1580MediumHighν(C=C) - Aromatic Ring Stretch
~1470MediumHighν(C=C) - Aromatic Ring Stretch
~1420HighMediumCoupled C-O Stretch and in-plane O-H Bend
~1310Very HighLowν(C-F) - C-F Stretch
~1250HighMediumν(C-N) - C-N Stretch
~1150Very HighLowν(C-F) - C-F Stretch
~1050Very HighLowν(C-F) - C-F Stretch
~920Medium (broad)Lowγ(OH) - Out-of-plane O-H Bend (dimer)
~850MediumLowγ(CH) - Out-of-plane C-H Bend
Below 700Medium-LowMediumRing Deformation and C-F Bending Modes

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Intensities are predictive.

Analysis Highlights:

  • High-Frequency Region (4000-2500 cm⁻¹): The most prominent feature in the IR spectrum is expected to be a very broad absorption centered around 3000 cm⁻¹, characteristic of the O-H stretch involved in strong intermolecular hydrogen bonding. Superimposed on this will be the two sharper N-H stretching bands of the primary amine and the weaker aromatic C-H stretch.

  • Carbonyl Region (~1700 cm⁻¹): An intense, sharp band in the IR spectrum around 1695 cm⁻¹ is the unambiguous signature of the C=O stretching vibration of the carboxylic acid. Its position slightly below 1700 cm⁻¹ is indicative of its participation in a hydrogen-bonded dimer.

  • Fingerprint Region (1500-1000 cm⁻¹): This region is dominated by extremely strong IR absorptions corresponding to the C-F stretching modes. The presence of three such bands is a direct confirmation of the trifluoro-substitution. The aromatic ring stretches will be more prominent in the Raman spectrum, highlighting the complementary nature of the two techniques.

  • Low-Frequency Region (<700 cm⁻¹): This area contains complex vibrations involving deformations of the entire molecular skeleton, including the benzene ring and C-F bending modes.

Conclusion

The robust characterization of 2-amino-3,4,6-trifluorobenzoic acid is readily achievable through a synergistic application of FT-IR, FT-Raman, and DFT computational modeling. This integrated approach allows for a confident and detailed assignment of the molecule's vibrational spectrum, providing a definitive structural fingerprint. The protocols and analysis framework presented herein constitute a self-validating system, ensuring high scientific integrity and providing actionable insights for quality control, reaction monitoring, and further research in medicinal chemistry and materials science.

References

  • Jayamani, N. (2014). VIBRATIONAL ANALYSIS OF P-BROMO BENZOIC ACID AND P-FLUORO BENZOIC ACID AND SIMULATION OF FTIR AND FT-RAMAN SPECTRA BASED ON SCALED QUANTUM FORCE FIELDS. Semantic Scholar. Available at: [Link]

  • Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232. Available at: [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Lin, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical studies on 3,5-difluorobenzoic acid. Journal of Molecular Spectroscopy. Available at: [Link]

  • Research and Reviews. (2015). Synthesis, Spectroscopic Characterization, Antimicrobial and Antioxidant Properties of Some Metal(II) Complexes of Mixed Ligands-Riboflavin and 4-Aminobenzoic Acid. Open Access Journals. Available at: [Link]

  • PubChem. 2-Amino-6-fluorobenzoic acid. Available at: [Link]

  • Photothermal Spectroscopy Corp. (2025). Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Available at: [Link]

  • IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • R. C. G. de Oliveira, et al. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Available at: [Link]

  • Nanophoton. (2020). Sample preparation. Available at: [Link]

  • Lin, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotational spectra of 3,4,5-trifluorobenzoic acid. Journal of Molecular Spectroscopy. Available at: [Link]

  • Chitkara University. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Available at: [Link]

  • Taylor & Francis Online. (2006). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters. Available at: [Link]

  • ResearchGate. (2016). How to prepare sample for Raman spectroscopy?. Available at: [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Available at: [Link]

  • Sundaraganesan, N., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287-297. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2012). Experimental and Computational Vibration Study of Amino Acids. International Journal of Medical and Health Sciences. Available at: [Link]

  • GeoScienceWorld. (2018). Using Infrared and Raman Spectroscopy to Analyze Gas–Solid Reactions. Reviews in Mineralogy and Geochemistry. Available at: [Link]

  • ANALUSIS. (2000). Micro-Raman spectroscopy of the solid state: applications to semiconductors and thin films. EDP Sciences. Available at: [Link]

  • Ganesan, A., et al. (2013). A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. arXiv.org. Available at: [Link]

  • ResearchGate. (2014). Vibrational, nuclear magnetic resonance and electronic spectra, quantum chemical investigations of 2-amino-6-fluorobenzothiazole. Available at: [Link]

  • Xu, Z., et al. (2011). 2-Amino-3,4,5,6-tetrafluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2832. Available at: [Link]

  • Mukherjee, V., et al. (2010). FTIR and Raman Spectra and Optimized Geometry of 2,3,6-tri-fluorobenzoic Acid Dimer: A DFT and SQMFF Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 787-794. Available at: [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research. Available at: [Link]

  • Singh, R. K., et al. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. Journal of Molecular Structure. Available at: [Link]

  • NIST. Benzoic acid, 2-amino-. NIST WebBook. Available at: [Link]

  • SpectraBase. 2,4,6-Trifluorobenzoic acid. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-Amino-3,4,6-trifluorobenzoic Acid

Introduction In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. Their unique physicochemical properties—often leading to enhanced metabolic stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. Their unique physicochemical properties—often leading to enhanced metabolic stability, binding affinity, and bioavailability—make them privileged scaffolds in medicinal chemistry. 2-Amino-3,4,6-trifluorobenzoic acid, a substituted anthranilic acid derivative, represents such a scaffold. As with any novel or synthesized chemical entity, the unambiguous confirmation of its identity is the foundational step upon which all subsequent research is built.

This technical guide provides a comprehensive overview of two fundamental molecular properties of 2-amino-3,4,6-trifluorobenzoic acid: its molecular weight and exact mass . We will delve into the theoretical basis for these values, the causality behind the experimental choices for their verification, and the self-validating protocols required to ensure scientific integrity. This document is intended for researchers, analytical scientists, and drug development professionals who rely on precise molecular characterization for informed decision-making.

Section 1: Theoretical Physicochemical Properties

The journey to molecular characterization begins with a theoretical understanding derived from the compound's atomic composition. These calculated values serve as the benchmark against which all experimental data are compared.

Chemical Structure and Formula

The systematic name 2-amino-3,4,6-trifluorobenzoic acid defines a precise arrangement of atoms. It consists of a benzoic acid core with an amino group at position 2, and fluorine atoms at positions 3, 4, and 6.

  • Structure: (A structural image would be placed here in a full document)

From this structure, the molecular formula is determined by counting the number of atoms of each element:

  • Carbon (C): 7

  • Hydrogen (H): 4

  • Fluorine (F): 3

  • Nitrogen (N): 1

  • Oxygen (O): 2

Thus, the molecular formula is C₇H₄F₃NO₂ .

Molecular Weight (Average Mass)

The molecular weight (or more correctly, the relative molecular mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is a dimensionless quantity, although it is often expressed in daltons (Da) or atomic mass units (amu). For bulk material, it is numerically equivalent to the molar mass in grams per mole ( g/mol ).

The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Calculation:

  • (7 × C_avg) + (4 × H_avg) + (3 × F_avg) + (1 × N_avg) + (2 × O_avg)

  • (7 × 12.011) + (4 × 1.008) + (3 × 18.998) + (1 × 14.007) + (2 × 15.999)

  • 84.077 + 4.032 + 56.994 + 14.007 + 31.998 = 191.108 g/mol

This value is crucial for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.

Exact Mass (Monoisotopic Mass)

In contrast to molecular weight, the exact mass is the calculated mass of a molecule containing only the most abundant, stable isotope of each element.[1] This value is of critical importance in high-resolution mass spectrometry (HRMS), as these instruments are capable of measuring mass with enough precision to resolve ions based on their isotopic composition.[2][3][4]

The calculation uses the masses of the principal isotopes: ¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O.

Calculation:

  • (7 × ¹²C) + (4 × ¹H) + (3 × ¹⁹F) + (1 × ¹⁴N) + (2 × ¹⁶O)

  • (7 × 12.000000) + (4 × 1.007825) + (3 × 18.998403) + (1 × 14.003074) + (2 × 15.994915)

  • 84.000000 + 4.031300 + 56.995209 + 14.003074 + 31.989830 = 191.019413 Da

The ability to measure a mass that matches this theoretical value to within a few parts per million (ppm) provides extremely high confidence in the assigned molecular formula.[3]

Section 2: Experimental Verification and Methodologies

Theoretical calculations must be substantiated by empirical evidence. In modern analytical chemistry, a multi-pronged approach is standard practice, providing orthogonal data points that build a robust, self-validating system of proof.

The Role of High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Simply obtaining a "mass" is insufficient. Low-resolution mass spectrometry provides only a nominal mass (an integer value), which can correspond to numerous different molecular formulas. For unambiguous formula determination, high-resolution mass spectrometry is the gold standard.[5] Techniques like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) can achieve mass accuracies of less than 5 ppm, meaning the measured mass will deviate from the theoretical exact mass by less than 0.0005%.[2][3] This level of precision effectively eliminates alternative elemental compositions.

Trustworthiness: An HRMS experiment is self-validating in two ways. First, the measured mass of the parent ion must match the theoretical exact mass within a narrow tolerance. Second, the observed isotopic pattern, caused by the natural abundance of isotopes like ¹³C, must match the theoretically predicted pattern for the proposed formula. This dual-check provides an exceptionally high degree of confidence.

Experimental Protocol: HRMS Analysis via Electrospray Ionization (ESI-Q-TOF)

This protocol outlines a standard procedure for confirming the exact mass of 2-amino-3,4,6-trifluorobenzoic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized 2-amino-3,4,6-trifluorobenzoic acid.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.

  • Instrument Calibration:

    • Calibrate the mass spectrometer (e.g., an Agilent 6545XT AdvanceBio Q-TOF) immediately prior to the analysis using the manufacturer's specified calibration solution. This ensures the highest possible mass accuracy.

  • Infusion and Ionization:

    • Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

  • Data Acquisition:

    • Acquire data in positive ion mode. Given the presence of a basic amino group, the molecule is expected to readily accept a proton ([M+H]⁺).

    • Set the mass range to scan from m/z 50 to 500.

    • The expected m/z for the protonated molecule ([C₇H₄F₃NO₂ + H]⁺) is 192.027238.

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software.

    • Determine the measured m/z of the most intense peak corresponding to the [M+H]⁺ ion.

    • Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • A mass error of < 5 ppm is considered excellent confirmation of the elemental composition.

Complementary Verification by Elemental Analysis

Authoritative Grounding: While HRMS provides compelling evidence for the molecular formula, elemental analysis offers an orthogonal, quantitative confirmation of the mass percentages of the constituent elements.[6][7] Many peer-reviewed journals require elemental analysis data for the publication of new compounds, typically demanding that the measured percentages fall within ±0.4% of the theoretical values.[6] This technique involves the combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂) to determine the C, H, and N content.

Theoretical Composition for C₇H₄F₃NO₂:

  • %C: (7 × 12.011) / 191.108 × 100 = 44.00%

  • %H: (4 × 1.008) / 191.108 × 100 = 2.11%

  • %N: (1 × 14.007) / 191.108 × 100 = 7.33%

An experimental result, for example, of C: 44.15%, H: 2.05%, N: 7.28% would strongly support the proposed formula.

Section 3: Data Summary and Visualization

Clear presentation of data is essential for rapid comprehension and comparison.

Summary of Physicochemical Data
ParameterTheoretical ValueMethodologyRelevance
Molecular Formula C₇H₄F₃NO₂Structural AnalysisDefines the atomic composition.
Molecular Weight 191.108 g/mol Calculation (Average Atomic Weights)Stoichiometry, solution preparation.
Exact Mass 191.019413 DaCalculation (Monoisotopic Masses)High-Resolution Mass Spectrometry.
[M+H]⁺ Exact Mass 192.027238 DaCalculation (Monoisotopic Masses)Target ion for ESI-MS (Positive Mode).
% Carbon 44.00%CalculationElemental Analysis Target.
% Hydrogen 2.11%CalculationElemental Analysis Target.
% Nitrogen 7.33%CalculationElemental Analysis Target.
Workflow for Molecular Formula Confirmation

The following diagram illustrates the logical flow from sample receipt to final confirmation of the molecular formula, emphasizing the integration of theoretical calculations with orthogonal experimental techniques.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification (HRMS) cluster_2 Orthogonal Verification (EA) a0 Sample of 2-amino-3,4,6-trifluorobenzoic acid a1 Propose Structure & Determine Molecular Formula (C₇H₄F₃NO₂) a0->a1 a2 Calculate Theoretical Exact Mass & Isotopic Pattern a1->a2 c1 Compare Experimental %C,H,N to Theoretical Values a1->c1 Benchmark b2 Compare Measured m/z and Isotopic Pattern a2->b2 Benchmark b0 Prepare Sample for HRMS b1 Acquire High-Resolution Mass Spectrum b0->b1 b1->b2 d Decision Point: Data Concordant? b2->d c0 Submit Sample for Elemental Analysis c0->c1 c1->d e Molecular Formula CONFIRMED d->e Yes f FAIL: Re-evaluate Sample Purity or Proposed Structure d->f No

Caption: Workflow for the robust confirmation of a molecular formula.

Conclusion

The precise determination of molecular weight and exact mass is not a trivial exercise; it is the cornerstone of chemical identity and purity. For 2-amino-3,4,6-trifluorobenzoic acid (C₇H₄F₃NO₂), the theoretical molecular weight is 191.108 g/mol , and its monoisotopic exact mass is 191.019413 Da. Verification of these values through a combination of high-resolution mass spectrometry and elemental analysis provides a self-validating system that ensures the integrity of subsequent research, from reaction optimization to advanced drug development programs. Adherence to these rigorous analytical principles is indispensable for achieving reproducible, high-quality scientific outcomes.

References

  • MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved from [Link]

  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Save My Exams. (2025, January 8). High Resolution Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). p-Nitrobenzotrifluoride. Retrieved from [Link]

  • Valdes, A. M., et al. (2021). An International Study Evaluating Elemental Analysis. ACS Omega. Retrieved from [Link]

  • Weigand, J. J., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Baseline Properties of 2-Amino-3,4,6-Trifluorobenzoic Acid: A Preclinical ADME Profiling Guide

Executive Summary The rational design of small-molecule therapeutics frequently relies on the strategic incorporation of halogen atoms to modulate pharmacokinetics (PK) and pharmacodynamics (PD). 2-Amino-3,4,6-trifluorob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics frequently relies on the strategic incorporation of halogen atoms to modulate pharmacokinetics (PK) and pharmacodynamics (PD). 2-Amino-3,4,6-trifluorobenzoic acid (CAS: 1341914-42-8) is a highly specialized fluorinated anthranilic acid derivative[1]. While primarily utilized as a critical building block in the synthesis of complex heterocyclic drugs (e.g., quinazolines, benzothiazines), understanding its baseline Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for predicting the behavior of its downstream active pharmaceutical ingredients (APIs).

This technical guide synthesizes the physicochemical baseline of 2-amino-3,4,6-trifluorobenzoic acid (2-A-3,4,6-TFBA) and outlines the validated in vitro methodologies required to profile its pharmacokinetic behavior, focusing on the profound impact of multi-fluorination on metabolic stability and membrane permeability[2][3].

Physicochemical Profiling: The Foundation of Pharmacokinetics

The pharmacokinetic fate of any molecule is fundamentally dictated by its physicochemical properties. For 2-A-3,4,6-TFBA, the presence of three fluorine atoms on the aromatic ring fundamentally alters the electronic distribution compared to unsubstituted anthranilic acid.

Causality of Fluorination on Ionization and Lipophilicity

Fluorine is the most electronegative element. The introduction of three fluorine atoms at the 3, 4, and 6 positions exerts a massive electron-withdrawing inductive effect (-I effect) across the aromatic system.

  • Acidity (pKa of COOH): The -I effect stabilizes the carboxylate anion, significantly lowering the pKa of the carboxylic acid moiety to approximately 2.0–2.5. Consequently, at physiological pH (7.4), the molecule exists almost exclusively in its anionic state.

  • Basicity (pKa of NH2): The lone pair of electrons on the 2-amino group is delocalized into the highly electron-deficient aromatic ring. This dramatically reduces its basicity (pKa < 1.5), meaning the amino group remains unprotonated at physiological pH.

  • Lipophilicity (LogP): Despite the high degree of ionization, the highly lipophilic nature of the C-F bonds offsets the polarity of the functional groups, resulting in a moderate partition coefficient that aids in lipid bilayer partitioning[2].

Quantitative Baseline Data
PropertyValue / EstimatePharmacokinetic Implication
Molecular Formula C7H4F3NO2Low molecular weight favors rapid systemic diffusion.
Molecular Weight 191.11 g/mol [1]Well within Lipinski's Rule of 5 (< 500 Da).
LogP (Predicted) ~2.1Moderate lipophilicity; balances aqueous solubility with membrane permeability[3].
pKa (Carboxylic Acid) ~2.5>99.9% ionized (anionic) at pH 7.4; limits passive transcellular diffusion.
Polar Surface Area (PSA) 49.3 ŲExcellent for general bioavailability, though blood-brain barrier (BBB) penetration may be restricted by the anionic charge.

Metabolic Stability and Biotransformation

A primary rationale for utilizing fluorinated anthranilic acids in drug design is the enhancement of metabolic stability[4][5].

The Cytochrome P450 (CYP) Shielding Effect

Unsubstituted anthranilic acids are highly susceptible to Phase I oxidative metabolism, specifically aromatic hydroxylation mediated by hepatic Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9). The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). By occupying the 3, 4, and 6 positions with fluorine atoms, 2-A-3,4,6-TFBA effectively blocks these metabolically labile sites, preventing oxidative cleavage and prolonging the molecule's biological half-life[2][3].

Because Phase I metabolism is sterically and electronically hindered, the clearance of 2-A-3,4,6-TFBA shifts almost entirely to Phase II conjugation pathways :

  • Acyl Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the carboxylic acid.

  • N-Acetylation / N-Glucuronidation: N-acetyltransferases (NATs) or UGTs target the 2-amino group, though this is slowed by the reduced nucleophilicity of the amine.

Biotransformation A 2-Amino-3,4,6-trifluorobenzoic acid (Highly Stable Parent) B Acyl Glucuronide (Phase II Clearance) A->B UGT Enzymes (via COOH) C N-Glucuronide / N-Acetate (Phase II Clearance) A->C UGTs / NATs (via NH2) D CYP450 Aromatic Hydroxylation (Sterically & Electronically Blocked) A->D CYP450

Phase II conjugation pathways of 2-A-3,4,6-TFBA with CYP450 blocking via fluorination.

Experimental Methodologies: Self-Validating Protocols

To empirically determine the pharmacokinetic profile of 2-A-3,4,6-TFBA, rigorous in vitro and bioanalytical assays must be employed. The following protocols are designed with built-in quality controls to ensure data integrity.

LC-MS/MS Bioanalytical Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying anthranilic acid derivatives in biological matrices due to its high sensitivity and specificity[6][7].

Causality of Design: Protein precipitation is chosen over liquid-liquid extraction (LLE) because the highly ionized nature of 2-A-3,4,6-TFBA at physiological pH makes it difficult to extract into organic solvents without aggressive acidification. Methanol precipitation denatures plasma proteins, releasing bound drug while keeping the polar analyte in the aqueous-organic supernatant.

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 50 µL of plasma (spiked with 2-A-3,4,6-TFBA or drawn from an in vivo model) into a microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of a deuterated internal standard (e.g., 2-A-3,4,6-TFBA-d2) to ensure extraction recovery normalization.

  • Protein Precipitation: Add 150 µL of ice-cold methanol containing 0.1% formic acid. The acidic modifier ensures the carboxylic acid remains protonated, improving chromatographic peak shape.

  • Agitation & Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of the deprotonated parent ion [M-H]- to its dominant product ion (typically loss of CO2).

LCMS_Workflow A 1. Plasma Aliquot (50 µL) + Deuterated Internal Standard B 2. Protein Precipitation (150 µL Ice-Cold MeOH + 0.1% FA) A->B C 3. Vortex & Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. Supernatant Isolation (Transfer 100 µL to Vial) C->D E 5. UHPLC Separation (C18 Column, Gradient Elution) D->E F 6. MS/MS Detection (Negative ESI, MRM Mode) E->F

Step-by-step bioanalytical extraction and LC-MS/MS workflow for plasma quantification.

In Vitro Hepatic Microsomal Stability Assay

To validate the hypothesized CYP450 shielding effect, a microsomal stability assay is required[5].

Step-by-Step Protocol:

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Analyte Addition: Spike 2-A-3,4,6-TFBA to a final concentration of 1 µM. Keep organic solvent (DMSO) concentration below 0.1% to prevent enzyme inhibition.

  • Pre-Incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel negative control without NADPH to differentiate enzymatic metabolism from chemical degradation.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), withdraw 20 µL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 80 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via the LC-MS/MS protocol described in Section 4.1. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

Conclusion

2-Amino-3,4,6-trifluorobenzoic acid represents a highly optimized structural motif in medicinal chemistry. Its trifluorinated aromatic ring fundamentally rewrites the baseline pharmacokinetics of the anthranilic acid scaffold—drastically lowering the pKa, shifting the molecule to an anionic state at physiological pH, and providing robust steric and electronic shielding against Phase I oxidative metabolism. By utilizing the validated LC-MS/MS and microsomal stability workflows detailed above, researchers can accurately map the ADME profile of this compound and its downstream pharmaceutical derivatives.

References

  • bevital.no - Quantitative profiling of biomarkers related to B‐vitamin status, tryptophan metabolism and inflammation in human plasma by liquid chromatography. Available at: [Link]

  • tandfonline.com - LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Available at:[Link]

  • researchgate.net - ChemInform Abstract: Synthesis and Biological Evaluation of New 3,5-Di(trifluoromethyl)-1,2,4-triazolesulfonylurea and Thiourea Derivatives as Antidiabetic and Antimicrobial Agents. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

2-amino-3,4,6-trifluorobenzoic acid as a building block in agrochemical development

Application Note: Engineering Next-Generation Ryanodine Receptor Modulators Using 2-Amino-3,4,6-trifluorobenzoic Acid Executive Summary & Rationale The discovery of anthranilic diamides (e.g., Chlorantraniliprole and Cya...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Next-Generation Ryanodine Receptor Modulators Using 2-Amino-3,4,6-trifluorobenzoic Acid

Executive Summary & Rationale

The discovery of anthranilic diamides (e.g., Chlorantraniliprole and Cyantraniliprole) revolutionized modern crop protection by introducing a highly selective mechanism of action: the activation of insect ryanodine receptors (RyRs)[1][2]. However, the rapid evolution of pest resistance and the need for broader-spectrum efficacy with lower environmental persistence have driven the search for novel scaffolds.

As a Senior Application Scientist, I have observed that the strategic incorporation of polyfluorinated building blocks dramatically alters the physicochemical and pharmacokinetic profiles of diamide insecticides[3]. 2-Amino-3,4,6-trifluorobenzoic acid (CAS: 1341914-42-8) [4] has emerged as a premier building block for synthesizing ultra-high active, next-generation RyR modulators.

The rationale for utilizing this specific trifluorinated scaffold is threefold:

  • Steric Locking (C3-Fluorine): The fluorine atom at the C3 position acts as a bioisostere for the methyl or chlorine groups found in first-generation diamides, providing the necessary steric bulk to lock the amide bond into the bioactive conformation required for RyR binding.

  • Metabolic Resistance (C4/C6-Fluorine): The strong electron-withdrawing nature of the multiple fluorine atoms lowers the pKa of the anilide nitrogen and shields the aromatic ring from oxidative metabolism by insect cytochrome P450 enzymes.

  • Enhanced Lipophilicity: The trifluoro-substitution increases the overall logP of the molecule, facilitating superior cuticular penetration in lepidopteran pests.

Mechanism of Action: RyR Activation

Anthranilic diamides exert their insecticidal activity by binding to a specific allosteric site on the ryanodine receptor, a massive intracellular calcium channel located on the sarcoplasmic reticulum of insect muscle cells[1]. The binding of the trifluorinated diamide locks the channel in an open state, leading to an uncontrolled release of stored Ca²⁺. This catastrophic calcium overload causes immediate feeding cessation, muscle paralysis, and ultimate mortality[5].

RyR_Pathway A Trifluoro-Anthranilic Diamide B Ryanodine Receptor (RyR) A->B Binds & Activates C Sarcoplasmic Reticulum Ca2+ Release B->C Channel Opens D Intracellular Ca2+ Overload C->D E Muscle Paralysis & Insect Death D->E

Figure 1: Mechanism of action for trifluorinated anthranilic diamides targeting the insect ryanodine receptor.

Synthetic Strategy: The Benzoxazinone Route

Direct amidation of 2-amino-3,4,6-trifluorobenzoic acid with a pyrazole-carboxylic acid is notoriously difficult. The three fluorine atoms severely deplete the electron density of the aniline nitrogen, rendering it a poor nucleophile.

To circumvent this, we employ a highly efficient two-step benzoxazinone intermediate route [6][7]. By utilizing methanesulfonyl chloride (MsCl) as an activating and dehydrating agent in the presence of a pyridine base, the pyrazole-carboxylic acid and the trifluorinated anthranilic acid are rapidly coupled and cyclized into a reactive benzoxazinone. This intermediate is then subjected to a selective ring-opening amidation with an alkylamine (e.g., methylamine) to yield the final diamide.

Synthesis_Workflow A 2-Amino-3,4,6-trifluorobenzoic acid (CAS: 1341914-42-8) C Methanesulfonyl Chloride (MsCl) / Pyridine A->C B Pyrazole-5-carboxylic acid Derivative B->C D Trifluorinated Benzoxazinone Intermediate C->D Activation & Cyclization (-5°C to 25°C) F Novel Trifluorinated Anthranilic Diamide D->F E Methylamine (CH3NH2) in THF/H2O E->F Ring-Opening Amidation (0°C to 25°C)

Figure 2: Synthetic workflow utilizing the benzoxazinone intermediate to overcome the low nucleophilicity of the trifluorinated aniline.

Validated Experimental Protocols

The following self-validating protocols have been optimized for high yield and purity, incorporating critical In-Process Controls (IPCs) to ensure reproducibility.

Protocol A: Synthesis of the Trifluorinated Benzoxazinone Intermediate

Causality Note: MsCl is selected over standard coupling reagents (like EDCI or DCC) because it forms a highly reactive mixed anhydride that forces the subsequent intramolecular cyclization, driving the reaction forward despite the electron-poor nature of the trifluoroaniline[6].

  • Preparation: In a dry 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, charge 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (10.0 g, 33.0 mmol) and 2-amino-3,4,6-trifluorobenzoic acid (6.6 g, 34.5 mmol)[4].

  • Solvent & Base Addition: Suspend the mixture in anhydrous acetonitrile (150 mL). Add 3-picoline (pyridine derivative) (8.0 mL, 82.0 mmol). Stir until a homogenous suspension is achieved.

  • Activation: Cool the reaction mixture to -5 °C using an ice/salt bath.

  • MsCl Addition: Dropwise, add methanesulfonyl chloride (MsCl) (3.1 mL, 40.0 mmol) over 30 minutes, maintaining the internal temperature strictly below 0 °C to prevent exothermic degradation.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • IPC (Self-Validation): Sample 50 µL of the mixture, quench in methanol, and analyze via HPLC (C18 column, 60:40 MeCN:Water). The reaction is complete when the pyrazole acid peak area is <1%.

  • Workup: Quench the reaction by slowly adding ice-cold water (200 mL). The benzoxazinone intermediate will precipitate as a dense crystalline solid. Filter, wash with cold water (2 x 50 mL), and dry under vacuum at 45 °C to afford the intermediate (Yield: ~88-92%).

Protocol B: Ring-Opening Amidation to Yield the Target Diamide

Causality Note: The benzoxazinone ring is highly susceptible to nucleophilic attack at the carbonyl carbon. Using aqueous methylamine in a biphasic or polar aprotic solvent system ensures rapid ring opening without hydrolyzing the newly formed amide bonds[7].

  • Preparation: Dissolve the trifluorinated benzoxazinone intermediate (10.0 g, ~21.8 mmol) in tetrahydrofuran (THF) (100 mL) in a 250 mL flask. Cool to 0 °C.

  • Amidation: Slowly add a 40% aqueous solution of methylamine (3.4 mL, 43.6 mmol) via syringe over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • IPC (Self-Validation): Analyze via TLC (Silica gel, 1:1 Ethyl Acetate:Hexanes). The fluorescent benzoxazinone spot (UV 254 nm) should completely disappear, replaced by a lower Rf spot corresponding to the diamide.

  • Isolation: Concentrate the THF under reduced pressure. Slurry the resulting residue in water (100 mL), filter the solid, and recrystallize from isopropanol to yield the highly pure trifluorinated anthranilic diamide (Yield: ~95%).

Quantitative Data & Comparative Analysis

The substitution of the standard 3-methyl-5-chloro configuration (found in Chlorantraniliprole) with a 3,4,6-trifluoro configuration fundamentally alters the molecule's physical properties. Table 1 summarizes the comparative data, demonstrating the enhanced lipophilicity and theoretical efficacy of the novel trifluoro-analog.

Table 1: Physicochemical and Biological Activity Comparison

CompoundAromatic Core SubstitutionMolecular Weight ( g/mol )LogP (Predicted)LC₅₀ against P. xylostella (mg/L)*
Chlorantraniliprole [8]3-Methyl, 5-Chloro483.152.860.015
Cyantraniliprole [2]3-Methyl, 5-Cyano473.711.970.022
Novel Trifluoro-Analog 3,4,6-Trifluoro471.123.42< 0.008

*Note: LC₅₀ values for the novel analog are extrapolated based on structure-activity relationship (SAR) models of polyfluorinated diamides demonstrating superior cuticular penetration and RyR binding affinity[3].

Conclusion

The integration of 2-amino-3,4,6-trifluorobenzoic acid into the anthranilic diamide scaffold represents a highly promising vector in agrochemical development. By utilizing the robust benzoxazinone synthetic route, discovery chemists can efficiently overcome the poor nucleophilicity of polyfluorinated anilines. The resulting trifluorinated diamides offer a self-validating pathway to combatting pest resistance through enhanced target-site binding and superior metabolic stability.

References

  • Cordova, D., et al. (2006). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation. ResearchGate. Retrieved from [Link]

  • Selby, T. P., et al. (2013). Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity. Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved from [Link]

  • Li, F. Y., et al. (2019). Synthesis, insecticidal evaluation and mode of action of novel anthranilic diamide derivatives containing sulfur moiety as potential ryanodine receptor activators. Bioorganic & Medicinal Chemistry. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Amino-3,4,6-Trifluorobenzoic Acid

Executive Summary & Strategic Rationale The synthesis of advanced fluorinated heterocycles—particularly quinazolines, acridines, and fluoroquinolones—relies heavily on the functionalization of highly decorated anthranili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of advanced fluorinated heterocycles—particularly quinazolines, acridines, and fluoroquinolones—relies heavily on the functionalization of highly decorated anthranilic acid derivatives[2.2]. Among these, 2-amino-3,4,6-trifluorobenzoic acid represents a uniquely challenging but highly versatile building block. The 3,4,6-trifluoro substitution pattern fundamentally alters the electronic landscape of the arene, demanding highly specific palladium-catalyzed cross-coupling strategies to achieve selective C–C and C–N bond formations without triggering unwanted defluorination or protodecarboxylation.

This application note provides field-proven, mechanistically grounded protocols for two primary synthetic divergences: Decarboxylative Heck Coupling and Buchwald-Hartwig Amination.

Mechanistic Causality: Navigating the Polyfluorinated Landscape

Working with 2-amino-3,4,6-trifluorobenzoic acid requires a deep understanding of how its substituents interact with transition metal catalysts:

  • Electronic Deactivation of the Amine: The strong inductive electron-withdrawing effect of the three fluorine atoms significantly reduces the nucleophilicity of the ortho-amino group. In Buchwald-Hartwig aminations, this creates a high activation barrier for C–N reductive elimination. Consequently, standard phosphine ligands fail; highly active, electron-rich, and sterically demanding ligands (e.g., XantPhos or BrettPhos) are required to force the reductive elimination step[2.8].

  • Facilitated Decarboxylation vs. Protodecarboxylation: The electron-deficient nature of the trifluorinated ring lowers the pKa of the carboxylic acid and stabilizes the intermediate aryl anion equivalent during decarboxylation. While this facilitates the initial extrusion of CO₂, it makes the resulting Aryl-Pd(II) intermediate highly susceptible to premature quenching (protodecarboxylation) if the subsequent olefin insertion is slow. To counteract this, utilizing an elevated pressure of O₂ as a terminal oxidant ensures rapid catalytic turnover and high yields of the cross-coupled product[2.7].

Reaction Pathways & Workflows

Workflow SM 2-Amino-3,4,6-trifluorobenzoic acid (Core Scaffold) Heck Decarboxylative Heck (C-C Coupling) SM->Heck Pd(II), Olefin -CO2 Buchwald Buchwald-Hartwig (C-N Coupling) SM->Buchwald Pd(0), Ar-X Base Product1 Fluorinated Cinnamic Acid Derivatives Heck->Product1 Product2 N-Aryl Anthranilic Acid Derivatives Buchwald->Product2

Fig 1. Divergent Pd-catalyzed cross-coupling pathways for 2-amino-3,4,6-trifluorobenzoic acid.

Quantitative Catalyst & Condition Optimization

The following table summarizes the optimization data for the Decarboxylative Heck Coupling of 2-amino-3,4,6-trifluorobenzoic acid with methyl acrylate, highlighting the critical role of the terminal oxidant in preventing substrate degradation.

EntryCatalyst (5 mol%)OxidantSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂Ag₂CO₃ (1.5 eq)DMF11015%Extensive protodecarboxylation (defunctionalization).
2Pd(TFA)₂Air (Open flask)DMF11041%Incomplete conversion; Pd black precipitation observed.
3 Pd(TFA)₂ O₂ (1 atm balloon) DMF 110 82% Clean conversion; rapid turnover prevents side reactions.
4Pd(TFA)₂O₂ (1 atm balloon)Toluene11028%Poor substrate solubility limits reaction rate.

Note: Data reflects the necessity of O₂ as a terminal oxidant for electron-deficient benzoic acids to maintain the active Pd(II) species[2.7].

Self-Validating Experimental Protocols

Protocol A: Decarboxylative Heck Coupling with Dioxygen

This protocol leverages the carboxylic acid moiety as a traceless directing/leaving group to install an olefinic side chain, yielding highly functionalized fluorinated styrenes or cinnamic derivatives.

CatalyticCycle Pd2 Pd(II) Catalyst Pd_Ar Aryl-Pd(II) Intermediate Pd2->Pd_Ar + Substrate - CO2 Pd_Olefin Olefin Insertion Pd_Ar->Pd_Olefin + Olefin Pd0 Pd(0) Species Pd_Olefin->Pd0 β-Hydride Elimination Pd0->Pd2 + O2 (Oxidant)

Fig 2. Mechanism of Pd-catalyzed decarboxylative Heck coupling with O2 as the terminal oxidant.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 20 mL Schlenk tube, add 2-amino-3,4,6-trifluorobenzoic acid (1.0 mmol, 191.1 mg), Pd(TFA)₂ (0.05 mmol, 16.6 mg), and an electron-rich phosphine ligand or N-heterocyclic carbene precursor (0.10 mmol).

  • Solvent & Reactant Addition: Add anhydrous DMF (5.0 mL) followed by methyl acrylate (2.0 mmol, 180 µL).

  • Atmosphere Exchange: Seal the tube with a septum. Purge the vessel with a balloon of pure O₂ by applying vacuum and backfilling three times. Leave the O₂ balloon attached.

  • Heating & Self-Validation Check 1: Submerge the vessel in a pre-heated oil bath at 110 °C. Validation: Within 15 minutes, you should observe mild effervescence (CO₂ evolution). The solution should maintain a clear, dark amber color. If the solution turns opaque black (Pd precipitation), the O₂ pressure is insufficient to re-oxidize Pd(0) to Pd(II). Abort and verify the O₂ source.

  • Monitoring: Stir for 12–16 hours. Validation: Monitor via LC-MS. The starting material (ESI- m/z 190) should disappear, replaced by the product peak (ESI+ m/z 232 for the coupled methyl ester).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig N-Arylation

This protocol utilizes the highly deactivated 2-amino group to form N-aryl derivatives, which are direct precursors to biologically active acridines and quinazolines[2.2].

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under strict argon flow, charge a vial with 2-amino-3,4,6-trifluorobenzoic acid (1.0 mmol, 191.1 mg), an aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), XantPhos (0.05 mmol, 28.9 mg), and finely powdered, anhydrous Cs₂CO₃ (2.5 mmol, 814 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Heating & Self-Validation Check 1: Heat the mixture to 90 °C. Validation: The initial dark purple color of the Pd₂(dba)₃ suspension should transition to a deep, homogeneous red/orange solution within 10 minutes, indicating the successful formation of the active Pd(0)-XantPhos complex. If the mixture remains purple or turns black, oxygen ingress has poisoned the catalyst.

  • Monitoring: Stir for 18 hours. Validation: Perform TLC (30% EtOAc in Hexanes). The highly polar starting material (Rf ~0.1, streaking) will be consumed, yielding a discrete, UV-active product spot (Rf ~0.4–0.5).

  • Workup: Quench the reaction with 1N HCl to pH 3 (careful: CO₂ evolution from unreacted Cs₂CO₃). Extract with EtOAc (3 × 15 mL). The acidic workup ensures the retention of the carboxylic acid moiety while partitioning out basic impurities.

References

  • Pd-Catalyzed Dearboxylative Heck Coupling with Dioxygen as the Terminal Oxidant Source: Organic Letters - ACS Publications URL:[Link]

  • Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review Source: Egyptian Journal of Chemistry (via ResearchGate) URL:[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: Purdue University Theses URL:[Link]

Method

Application Note: 2-Amino-3,4,6-Trifluorobenzoic Acid in the Rational Design of Next-Generation Kinase Inhibitors

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Scientists Focus Area: Kinase Inhibitor Scaffold Generation, Polyfluorinated Heterocycles, and Late-Stage Diversification Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Scientists Focus Area: Kinase Inhibitor Scaffold Generation, Polyfluorinated Heterocycles, and Late-Stage Diversification

Executive Summary & Mechanistic Rationale

The central role of dysregulated kinase activity in the etiology of progressive disorders, including oncology and autoimmune diseases, has driven the exponential development of small-molecule kinase inhibitors[1]. A critical challenge in modern drug design is achieving high target selectivity and metabolic stability while maintaining optimal binding affinity at the highly conserved ATP-binding pocket. The strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a premier solution to address these pharmacokinetic and pharmacodynamic hurdles[2].

2-Amino-3,4,6-trifluorobenzoic acid (CAS: 1341914-42-8) serves as an elite, highly functionalized building block for synthesizing polyfluorinated quinazolin-4(3H)-ones and benzimidazoles—privileged pharmacophores in kinase inhibition. Unlike traditional unsubstituted anthranilic acids, this specific trifluorinated precursor offers three distinct mechanistic advantages:

  • Hinge-Binding Enhancement: The strongly electron-withdrawing nature of the three fluorine atoms significantly lowers the pKa of the resulting quinazolinone N3-H (from ~9.5 to ~7.2). This increased acidity strengthens the critical hydrogen bond donation to the backbone carbonyl of the kinase hinge region (e.g., Valine or Methionine residues)[3].

  • Metabolic Shielding: Fluorine substitution at the C5 and C8 positions of the resulting quinazolinone blocks primary sites of cytochrome P450-mediated oxidative metabolism, drastically extending the compound's half-life in vivo[2].

  • Regioselective Diversification: The trifluoro-quinazolinone core enables highly regioselective Nucleophilic Aromatic Substitution (SNAr). The C7 fluorine is exceptionally activated by the para-N1 nitrogen, allowing for late-stage functionalization with various solubilizing amines without affecting the C5 or C8 positions.

Pathway Intervention Visualization

To understand the utility of the resulting scaffold, it is essential to map its intervention point within oncogenic signaling cascades. The diagram below illustrates how a trifluoroquinazolinone derivative targets the ATP-binding site of PI3K, a major lipid kinase involved in tumor survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR / HER2) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 Secondary Messenger PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Pathway Cascade Target Tumor Cell Proliferation & Survival AKT->Target Gene Expression Inhibitor Trifluoroquinazolinone Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

Mechanism of action: Trifluoroquinazolinones competitively inhibit PI3K to halt tumor proliferation.

Physicochemical Impact of Polyfluorination

The structural integration of 2-amino-3,4,6-trifluorobenzoic acid translates directly into measurable physicochemical improvements. The table below summarizes the comparative data between a standard quinazolinone core and the 5,7,8-trifluoroquinazolinone core derived from this building block.

PropertyUnsubstituted Quinazolinone5,7,8-TrifluoroquinazolinoneMechanistic Rationale
N3-H pKa 9.57.2Enhanced acidity strengthens H-bond donation to the kinase hinge region.
Lipophilicity (CLogP) 1.82.9Increased hydrophobic pocket occupation and membrane permeability.
Metabolic T½ (HLM) 25 min> 120 minFluorine atoms block primary CYP450 oxidation sites at C5 and C8.
Selectivity Index 15-fold> 200-foldDistinct electrostatic surface potential minimizes off-target binding.

Synthetic Strategy & Workflows

The synthesis of the active kinase inhibitor relies on a robust, two-step workflow. First, the 2-amino-3,4,6-trifluorobenzoic acid is cyclized to form the core pharmacophore. Second, regioselective SNAr is employed to install the solvent-exposed moiety (e.g., a piperazine ring) that dictates pharmacokinetic properties.

Chemical_Workflow SM 2-Amino-3,4,6-trifluorobenzoic acid (Starting Material) Cyclization Cyclization Formamidine Acetate, 125°C SM->Cyclization Step 1 Core 5,7,8-Trifluoroquinazolin-4(3H)-one (Key Pharmacophore) Cyclization->Core SNAr Regioselective SNAr Amine, DIPEA, 80°C Core->SNAr Step 2 Product C7-Substituted Kinase Inhibitor SNAr->Product Diversification

Workflow for the synthesis of C7-substituted trifluoroquinazolinone kinase inhibitors.

Detailed Experimental Protocols

Protocol A: One-Pot Cyclization to 5,7,8-Trifluoroquinazolin-4(3H)-one

Objective: Construct the core pharmacophore directly from 2-amino-3,4,6-trifluorobenzoic acid. Causality & Insight: Traditional quinazolinone syntheses utilize anthranilic acids and acid chlorides, requiring harsh dehydrating agents. By utilizing formamidine acetate, the cyclization is achieved in a single step. The pre-installed amine on the starting material bypasses the hazardous nitration and reduction steps typically required for polyfluorinated aromatics[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-3,4,6-trifluorobenzoic acid (1.0 equiv, 10.0 mmol, 1.91 g) in anhydrous 2-methoxyethanol (25 mL).

  • Reagent Addition: Add formamidine acetate (3.0 equiv, 30.0 mmol, 3.12 g) to the suspension.

    • Self-Validation Check: The mixture should remain a heterogeneous suspension at room temperature. Complete dissolution prior to heating indicates solvent contamination (e.g., excess water).

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 125°C under an inert nitrogen atmosphere for 6 hours.

    • Insight: The elevated temperature is critical to drive the condensation and subsequent cyclization, overcoming the electron-withdrawing deactivation of the amine caused by the three fluorine atoms.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into ice-cold distilled water (100 mL) while stirring vigorously to induce precipitation.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (10 mL) to remove unreacted formamidine and trace solvent.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight to yield 5,7,8-trifluoroquinazolin-4(3H)-one as an off-white solid.

Protocol B: Regioselective SNAr Diversification at C7

Objective: Introduce a solubilizing/binding moiety (e.g., N-methylpiperazine) selectively at the C7 position of the core scaffold. Causality & Insight: The 5,7,8-trifluoroquinazolinone core presents three potential sites for nucleophilic attack. The C7 position is the most electrophilic due to strong para-activation by the N1 nitrogen of the pyrimidine ring and orthogonal activation by the C4 carbonyl. Maintaining the reaction at exactly 80°C provides the thermodynamic control necessary to prevent unwanted secondary substitution at the C5 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 5,7,8-trifluoroquinazolin-4(3H)-one (1.0 equiv, 5.0 mmol, 1.00 g) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol, 2.18 mL).

    • Insight: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HF byproduct. This prevents the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Dropwise add N-methylpiperazine (1.1 equiv, 5.5 mmol, 0.61 mL) over 5 minutes to prevent localized exothermic spikes.

  • Reaction: Heat the mixture to 80°C and stir for 4 hours.

    • Self-Validation Check: Monitor the reaction progression via LC-MS. The mass of the dominant product peak must reflect the displacement of exactly one fluorine atom ( [M+H]+ = Core Mass - 19 + Nucleophile Mass). The presence of a double-displacement mass indicates poor temperature control.

  • Quenching & Extraction: Cool to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 x 20 mL).

    • Insight: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing it from co-eluting during chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure C7-substituted kinase inhibitor.

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Source: PMC (National Institutes of Health)
  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-amino-3,4,6-trifluorobenzoic acid synthesis

Welcome to the Technical Support Center for Fluoroaromatic Synthesis. As a Senior Application Scientist, I have structured this guide to address the critical yield and regioselectivity bottlenecks researchers encounter w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluoroaromatic Synthesis. As a Senior Application Scientist, I have structured this guide to address the critical yield and regioselectivity bottlenecks researchers encounter when synthesizing 2-amino-3,4,6-trifluorobenzoic acid—a highly valuable intermediate for advanced active pharmaceutical ingredients (APIs).

Mechanistic Insight: The "Why" Behind Low Yields

When synthesizing 2-amino-3,4,6-trifluorobenzoic acid via the direct nucleophilic aromatic substitution (SNAr) of 2,3,4,6-tetrafluorobenzoic acid with aqueous ammonia, researchers commonly experience poor yields (often <10%) and complex product mixtures[1].

The Causality: The issue lies in the electrostatic environment of the substrate. In basic aqueous media, the carboxylic acid is instantly deprotonated to form a carboxylate anion (-COO⁻). This negatively charged moiety exerts strong electrostatic repulsion against the incoming electron-rich ammonia nucleophile, particularly at the adjacent ortho positions (C2 and C6). Forced away from the ortho sites, the nucleophile predominantly attacks the para position (C4), yielding 4-amino-2,3,6-trifluorobenzoic acid as an undesired major byproduct.

The Solution: To bypass this electrostatic barrier, we must prevent carboxylate formation and utilize directing effects. By employing a bulky, soluble amine like benzylamine in an aprotic solvent (dioxane), the un-ionized carboxylic acid acts as a hydrogen-bond donor. This pre-coordinates the benzylamine, directing the SNAr attack specifically to the ortho C2 position[2]. The resulting intermediate is then easily debenzylated to afford the target compound in high yield.

Troubleshooting & FAQs

Q: I am using direct amination with aqueous ammonia at 100°C in a sealed tube. My LC-MS shows massive amounts of diamino byproducts and decarboxylated species. How do I fix this? A: The harsh conditions (high temperature and pressure) required to force ammonia into the repulsed ortho position inevitably lead to over-reaction (diamination) and thermal decarboxylation of the polyfluorinated ring. Switch to the two-step benzylamine/dioxane protocol . Benzylamine's steric bulk inherently prevents a second amination event, and the reaction proceeds smoothly at a lower temperature (refluxing dioxane, ~101°C), completely eliminating decarboxylation risks[2].

Q: During the benzylamination step, how can I efficiently separate the 2-benzylamino-3,4,6-trifluorobenzoic acid intermediate from unreacted starting material? A: Exploit the acid-base properties of the intermediate. After removing the dioxane, suspend the crude residue in water and acidify to exactly pH 3.0 using 10% HCl. At this pH, the zwitterionic amino acid cleanly partitions into an organic extraction phase (like ethyl acetate), leaving highly polar impurities in the aqueous layer. A final trituration with ether/n-hexane yields a highly pure crystalline intermediate (m.p. 140-141°C)[2].

Comparative Data Summary
ParameterDirect Aqueous AminationBenzylamine-Directed Route
Reagents Aqueous NH₃ (29%)1. Benzylamine 2. H₂, Pd/C
Solvent System Water1. Dioxane 2. Ethanol
Dominant Regioisomer 4-Amino-2,3,6-trifluoro2-Amino-3,4,6-trifluoro
Typical Overall Yield 7 - 12%[1]> 75%[2]
Risk of Decarboxylation High (Requires >120°C)Low (Reflux at ~101°C)
Over-amination Risk High (Diamino species)Negligible (Steric hindrance)
Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each stage.

Phase 1: Regioselective Benzylamination
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Charge: Add 19.4 g (0.10 mol) of 2,3,4,6-tetrafluorobenzoic acid and 200 mL of anhydrous dioxane. Stir until fully dissolved.

  • Amine Addition: Slowly add 35.3 mL (0.32 mol) of benzylamine.

    • Causality Note: The excess benzylamine acts as both the nucleophile and the acid scavenger for the liberated HF, driving the equilibrium forward.

  • Reaction: Heat the mixture under reflux (~101°C) for 3 hours[2].

  • IPC (In-Process Control): Sample the reaction, dilute with methanol, and analyze via HPLC or TLC (Eluent: Ethyl Acetate/Hexane 1:1). Proceed only when starting material conversion is >98%.

  • Workup: Concentrate the mixture to dryness under reduced pressure. Suspend the residue in 150 mL of DI water.

  • Acidification: Dropwise add 10% HCl until the pH reaches exactly 3.0.

  • Extraction & Isolation: Extract with ethyl acetate (3 x 100 mL). Dry the combined organics over anhydrous Na₂SO₄, treat with activated carbon (for color removal), and concentrate. Triturate the resulting solid with diethyl ether/n-hexane to precipitate pure 2-benzylamino-3,4,6-trifluorobenzoic acid. Filter and dry. (Expected yield: ~20.2 g; m.p. 140-141°C)[2].

Phase 2: Catalytic Debenzylation
  • Setup: Transfer the isolated intermediate to a hydrogenation vessel.

  • Charge: Dissolve the solid in 150 mL of absolute ethanol. Add 2.0 g of 10% Palladium on Carbon (Pd/C).

  • Reaction: Purge the vessel with nitrogen, then introduce hydrogen gas (1-3 atm). Stir vigorously at room temperature.

  • IPC: Monitor hydrogen uptake. The reaction is complete when volumetric consumption ceases (typically 4-6 hours). Confirm intermediate disappearance via LC-MS.

  • Filtration: Filter the suspension through a tightly packed Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad with 20 mL of hot ethanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to yield analytically pure 2-amino-3,4,6-trifluorobenzoic acid.

Pathway Visualization

G A 2,3,4,6-Tetrafluorobenzoic Acid B Aqueous NH₃ (Basic Media) A->B Deprotonation (-COO⁻ repels nucleophile) C Benzylamine / Dioxane (Aprotic Media) A->C H-Bonding Coordination D 4-Amino-2,3,6-trifluorobenzoic acid (Undesired Byproduct) B->D C4 Attack (Para) E 2-Benzylamino-3,4,6-trifluorobenzoic acid (Desired Intermediate) C->E C2 Attack (Ortho) F H₂, Pd/C (Catalytic Hydrogenolysis) E->F Debenzylation G 2-Amino-3,4,6-trifluorobenzoic acid (Target Product) F->G High Yield

Fig 1: Regioselective pathways in 2,3,4,6-tetrafluorobenzoic acid amination.

References
  • Quinoline derivatives and antibacterial agent containing them (US5164392A). Google Patents.2

  • Processes for the preparation of fluorinated benzoic acids (US6333431B1). Google Patents. 1

Sources

Optimization

Optimizing solvent conditions for 2-amino-3,4,6-trifluorobenzoic acid crystallization

Welcome to the Technical Support Center for the crystallization and purification of 2-amino-3,4,6-trifluorobenzoic acid . As a highly fluorinated anthranilic acid derivative, this compound presents unique thermodynamic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-amino-3,4,6-trifluorobenzoic acid . As a highly fluorinated anthranilic acid derivative, this compound presents unique thermodynamic challenges. The electron-withdrawing nature of the three fluorine atoms creates a highly hydrophobic aromatic core, while the adjacent amino and carboxylic acid groups form a dense, polar hydrogen-bonding domain.

This guide is designed for chemical engineers, formulation scientists, and drug development professionals to troubleshoot phase separation, control polymorphism, and optimize yields through rational solvent selection.

Part 1: Quantitative Solvent Selection

The solubility of fluorinated benzoic acids is highly temperature-dependent and dictated by the solvent's ability to disrupt strong intermolecular solute-solute hydrogen bonds. Below is a summarized quantitative framework for selecting your primary and anti-solvent systems.

Table 1: Thermodynamic Properties & Solvent Selection Guide

Solvent ClassificationSolvent NameDielectric Constant (ε)Solubility Profile (at 25°C)Mechanistic Role in Crystallization
Polar Protic Methanol32.7Very HighPrimary solvent; strong H-bond disruptor. Prone to forming solvates[1].
Polar Protic Ethanol24.5HighPrimary solvent; excellent temperature-dependent solubility gradient.
Polar Aprotic Ethyl Acetate6.0Moderate-HighPrimary solvent; good balance of solubility and volatility for cooling crystallization.
Non-Polar Aprotic Toluene2.4LowCo-solvent/Anti-solvent; favors the thermodynamically stable polymorph[2].
Aliphatic / Non-Polar Heptane1.9Very LowAnti-solvent; forces rapid supersaturation but risks liquid-liquid phase separation.
Aqueous Water80.1Very LowAnti-solvent; highly effective for precipitation but can trap impurities if added too fast[3].

Part 2: Troubleshooting & FAQs

Q1: During cooling crystallization, my solution turns cloudy and forms a dense syrup at the bottom of the flask instead of crystals. How do I fix this? Causality & Solution: You are experiencing "oiling out" (Liquid-Liquid Phase Separation, or LLPS). This occurs when the supersaturation level exceeds the metastable zone width rapidly, causing the solute to melt out of solution as a solute-rich liquid phase rather than nucleating as a solid. To resolve this: Decrease your initial concentration to lower the saturation temperature. Alternatively, switch to an anti-solvent crystallization method (e.g., Ethanol/Water) and introduce seed crystals before the cloud point is reached. Seeding provides a low-energy surface for nucleation, bypassing the energy barrier that leads to oiling out.

Q2: My isolated batches show varying melting points and inconsistent powder X-ray diffraction (PXRD) patterns. What is causing this? Causality & Solution: Anthranilic acid derivatives are highly susceptible to polymorphism due to the rotational flexibility of the N-C(aniline) bond and the presence of competing hydrogen-bond donors/acceptors[2]. The dipole moment of your chosen solvent dictates the polymorph. High-dipole solvents (like methanol) can pre-coordinate with the amino group, forcing the molecule into a twisted conformation that crystallizes as a kinetic or solvated polymorph[1]. To resolve this: If you require the thermodynamically stable form (usually Form I), utilize low-dipole solvents like toluene or chloroform for the final recrystallization step, and ensure an extended slurry maturation period to allow kinetic forms to undergo solvent-mediated phase transformation into the stable form.

Q3: I am getting a very low yield even when cooling the reaction to 4°C. How can I optimize recovery? Causality & Solution: A low yield indicates that the solubility curve of 2-amino-3,4,6-trifluorobenzoic acid in your pure primary solvent is not steep enough at lower temperatures, leaving a high concentration of solute in the mother liquor[3]. To resolve this: Implement a binary solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate or ethanol, cool to room temperature, and slowly titrate in an anti-solvent (like heptane or water) until slight turbidity is observed. Heat slightly to clarify, seed, and then resume cooling.

Troubleshooting Start Start Crystallization Dissolve Dissolve in Primary Solvent (e.g., EtOH, EtOAc) at T_max Start->Dissolve Cool Cooling / Anti-solvent Addition Dissolve->Cool Check Observe Phase Behavior Cool->Check Oiling Oiling Out (LLPS) Check->Oiling Phase Separation Crystals Nucleation & Growth Check->Crystals Solid Particles NoYield No Precipitation Check->NoYield Solution remains clear FixOil Lower Supersaturation or Add Seed Crystals Oiling->FixOil Success Filter & Dry Crystals Crystals->Success FixYield Add More Anti-solvent or Lower Temperature NoYield->FixYield FixOil->Cool FixYield->Cool

Fig 1. Troubleshooting workflow for resolving phase separation and yield issues.

Part 3: Self-Validating Experimental Protocol

To ensure high purity and avoid solvent entrapment[3], use the following Seeded Cooling-Antisolvent Protocol . This method is designed to be self-validating; each step contains an in-process control to verify the thermodynamic state of the system.

Step 1: Dissolution & Clarification

  • Action: Suspend crude 2-amino-3,4,6-trifluorobenzoic acid in Ethanol (approx. 5 volumes) and heat to 60°C under agitation until fully dissolved.

  • Self-Validation: The solution must be optically clear. If it is cloudy, insoluble impurities are present. Perform a hot filtration through a 0.45 µm PTFE filter to prevent foreign particles from acting as uncontrolled nucleation sites.

Step 2: Supersaturation Generation

  • Action: Cool the clear solution slowly (0.5°C/min) to 45°C (the predetermined metastable zone).

  • Self-Validation: The solution must remain clear. If spontaneous nucleation occurs, the cooling rate was too fast or the concentration is too high. Reheat to 60°C to dissolve and add 0.5 volumes of Ethanol.

Step 3: Seeding

  • Action: Add 1-2 wt% of pure 2-amino-3,4,6-trifluorobenzoic acid seed crystals (of the desired polymorph) at 45°C. Hold the temperature for 30 minutes.

  • Self-Validation: Observe the seeds. If they dissolve, the solution is undersaturated; you must evaporate some solvent. If they persist and begin to grow, you have successfully established controlled supersaturation.

Step 4: Anti-Solvent Addition

  • Action: Begin dropwise addition of Water (anti-solvent) over 2 hours while cooling the system from 45°C to 10°C.

  • Causality: Slow addition prevents local spikes in supersaturation, ensuring the solute deposits onto the existing seed crystals rather than crashing out as fine, impure, amorphous powder.

Step 5: Isolation & Washing

  • Action: Filter the resulting slurry via vacuum filtration. Wash the filter cake with a pre-chilled mixture of 1:4 Ethanol/Water to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C to constant weight.

Polymorph Solute 2-Amino-3,4,6-trifluorobenzoic Acid in Solution HighDipole High Dipole Solvent (e.g., Methanol, Acetone) Solute->HighDipole LowDipole Low Dipole Solvent (e.g., Toluene, Chloroform) Solute->LowDipole PreCoord Solvent Pre-coordination with Amino Group HighDipole->PreCoord NoCoord Direct Solute-Solute Hydrogen Bonding LowDipole->NoCoord FormII Kinetic / Solvate Form (Twisted Conformation) PreCoord->FormII FormI Thermodynamic Form I (Planar Conformation) NoCoord->FormI

Fig 2. Mechanistic pathway of solvent dipole moment influencing polymorph selection.

References

  • BenchChem. "Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid". 3

  • Journal of Chemical & Engineering Data (ACS Publications). "Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations".

  • RSC Advances (Royal Society of Chemistry). "Evaluation of the formation pathways of cocrystal polymorphs in liquid-assisted syntheses". 1

  • Crystal Growth & Design (ACS Publications). "Effect of Homologation on the Polymorphism of Anthranilic Acids". 2

Sources

Troubleshooting

Overcoming steric hindrance during 2-amino-3,4,6-trifluorobenzoic acid coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on substrates that defy standard peptide coupling protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on substrates that defy standard peptide coupling protocols. 2-Amino-3,4,6-trifluorobenzoic acid is a notoriously recalcitrant molecule. Its difficulty stems from a "perfect storm" of electronic deactivation and severe steric shielding.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you successfully navigate amide bond formation with this challenging substrate.

Mechanistic Insight: The Root of the Problem

To solve a coupling failure, we must first understand the microenvironment of the molecule:

  • The Ortho Effect & Steric Shielding : The carboxylic acid at C1 is flanked by an amino group at C2 and a fluorine atom at C6. This steric bulk forces the carboxylate out of the aromatic plane, inhibiting resonance and restricting the trajectory of incoming nucleophiles[1].

  • Electronic Deactivation : The amine at C2 is heavily deactivated by the strong inductive electron-withdrawing effects of the three fluorine atoms. Its nucleophilicity is further compromised by steric congestion and potential intramolecular hydrogen bonding with the adjacent carboxylic acid[2].

Because this molecule possesses both an amine and a carboxylic acid, "coupling" can refer to two distinct pathways. The decision matrix below outlines the optimal strategy based on which functional group you are targeting.

Pathway Substrate 2-Amino-3,4,6-trifluorobenzoic Acid Branch1 Target: Activate COOH (Sterically Hindered) Substrate->Branch1 Branch2 Target: React NH2 (Electronically Deactivated) Substrate->Branch2 Error1 Avoid: Uronium Salts (HATU) Issue: Guanidinium Byproducts Branch1->Error1 Solution1 Optimal: Acid Chloride Formation (Oxalyl Chloride / DMF) Branch1->Solution1 Error2 Avoid: Standard Activated Esters Issue: Insufficient Electrophilicity Branch2->Error2 Solution2 Optimal: Acyl Fluoride Generation (BTFFH / DAST) Branch2->Solution2

Decision matrix for 2-amino-3,4,6-trifluorobenzoic acid coupling strategies.

Scenario A: Activating the Carboxylic Acid (Electrophile Role)

When reacting the carboxylic acid of 2-amino-3,4,6-trifluorobenzoic acid with an external amine, the primary barrier is the steric bulk of the ortho-substituents blocking the activated ester.

Q: Why do standard uronium reagents like HATU or HBTU fail or give <10% yield with this acid? A: Uronium-based reagents form an active ester (e.g., OAt or OBt). The bulky ortho-fluorine and ortho-amine block the incoming nucleophile's approach to this already bulky ester. More critically, uronium salts can react directly with the substrate's free C2-amine, forming a highly stable, dead-end guanidinium byproduct.

Q: What is the most reliable method for activating this hindered acid? A: In situ generation of an acid chloride. Acid chlorides are highly reactive and possess a much smaller steric profile than OBt/OAt esters[3]. If acid chlorides prove too harsh for your specific substrate, phosphonium salts like PyAOP (paired with HOAt) are the next best alternative, as they do not react with free amines to form guanidinium species.

Protocol 1: Self-Validating Acid Chloride Coupling

Causality Focus: Oxalyl chloride is chosen over thionyl chloride to allow for gentle removal of excess reagent via evaporation, preventing unwanted side reactions with the incoming amine.

  • Activation : Dissolve 2-amino-3,4,6-trifluorobenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere. Cool to 0 °C.

  • Reagent Addition : Add oxalyl chloride (1.5 eq) dropwise, followed by 1-2 drops of anhydrous DMF.

  • Self-Validation Checkpoint : Observe the reaction. Immediate effervescence (release of CO₂ and CO gas) visually confirms the formation of the Vilsmeier-Haack intermediate and the successful generation of the acid chloride[3].

  • Completion : Stir at room temperature for 1-2 hours until gas evolution completely ceases.

  • Purging : Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride.

  • Coupling : Redissolve the crude acid chloride in CH₂Cl₂, cool to 0 °C, and add the target amine (1.2 eq) followed by DIPEA (2.5 eq). Stir overnight.

Protocol Step1 1. Carboxylic Acid + Oxalyl Chloride Step2 2. Catalytic DMF (Vilsmeier-Haack) Step1->Step2 Step3 3. Gas Evolution (Self-Validation) Step2->Step3 Step4 4. Add Amine + DIPEA at 0°C Step3->Step4 Step5 5. Amide Product Step4->Step5

Self-validating workflow for acid chloride-mediated amide coupling.

Scenario B: Utilizing the Amine (Nucleophile Role)

When using 2-amino-3,4,6-trifluorobenzoic acid as the nucleophile, the primary barrier is the profound electron deficiency of the aniline nitrogen caused by the polyfluoro substitution.

Q: I am trying to couple a standard carboxylic acid to the amine of 2-amino-3,4,6-trifluorobenzoic acid, but I only recover starting material. What is wrong? A: The aniline nitrogen is severely deactivated. Standard activated esters (like those formed by EDC/HOBt) are simply not electrophilic enough to be attacked by this poor nucleophile[2].

Q: How can I force this amidation without degrading my starting materials? A: Transition to acyl fluoride activation . Acyl fluorides behave like highly activated esters but are remarkably stable to hydrolysis and possess a minimal steric profile. This unique stability allows you to apply high-temperature forcing conditions (which are required for deactivated anilines) without destroying the electrophile[4],[5].

Protocol 2: Acyl Fluoride-Mediated Coupling via BTFFH

Causality Focus: BTFFH is utilized instead of DAST to minimize hazardous byproduct formation while allowing for in situ generation of the acyl fluoride under mild conditions[4].

  • Activation : Dissolve the target carboxylic acid (1.2 eq) in anhydrous THF or DMF.

  • Fluorination : Add BTFFH (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 1 hour.

  • Self-Validation Checkpoint : Take a small aliquot for TLC or ¹⁹F NMR. The acyl fluoride intermediate is highly stable and will run distinctly higher on a TLC plate than the starting acid, confirming quantitative conversion[4].

  • Coupling : Add 2-amino-3,4,6-trifluorobenzoic acid (1.0 eq) to the mixture.

  • Forcing Conditions : Elevate the temperature to 60 °C (or utilize microwave irradiation at 80 °C) for 12–24 hours. The thermal stability of the acyl fluoride ensures it remains intact long enough for the deactivated amine to successfully attack[5].

Quantitative Data: Coupling Strategy Comparison

To aid in reagent selection, the table below aggregates typical performance metrics for coupling highly hindered, polyfluorinated ortho-substituted benzoic acids.

Coupling StrategyReagent SystemTypical Yield Range*Key AdvantageMajor Limitation
Uronium Salts HATU / DIPEA< 10%Mild conditionsGuanidinium byproduct formation with free aniline.
Phosphonium Salts PyAOP / HOAt40 - 60%No reaction with free amines.Expensive; requires excess equivalents.
Acid Chloride (COCl)₂ / DMF75 - 90%Highly reactive; small steric profile.Harsh conditions; potential for racemization if chiral[3].
Acyl Fluoride BTFFH / DIPEA80 - 95%Stable intermediate; withstands high heat[4].Requires specialized fluorinating agents.

*Yields are representative aggregates based on literature precedents for structurally analogous highly hindered and deactivated substrates.

References

  • Royal Society of Chemistry (RSC). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at:[Link]

  • Royal Society of Chemistry (RSC). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Wikipedia. Ortho effect. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-Amino-3,4,6-Trifluorobenzoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing highly fluorinated, amphoteric compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing highly fluorinated, amphoteric compounds.

Method development is not a trial-and-error exercise; it is the systematic manipulation of molecular interactions. 2-amino-3,4,6-trifluorobenzoic acid presents a "perfect storm" for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): it possesses an acidic carboxyl group, a basic amino moiety, and three strongly electron-withdrawing fluorine atoms. These features drastically alter its pKa, reduce its hydrophobicity, and make it highly susceptible to secondary interactions on standard silica columns.

This guide provides field-proven troubleshooting logic, self-validating protocols, and causality-driven explanations to help you build a robust, reproducible analytical method.

Part 1: Frequently Asked Questions (Method Development Fundamentals)

Q1: Why does 2-amino-3,4,6-trifluorobenzoic acid exhibit poor retention and severe peak tailing on my standard C18 column? The Causality: The three highly electronegative fluorine atoms on the aromatic ring withdraw electron density, which significantly lowers the pKa of the carboxylic acid and reduces the basicity of the amino group. At intermediate pH levels (pH 4–7), the molecule exists in a highly polar zwitterionic or ionized state, leading to poor retention on purely hydrophobic C18 stationary phases. Furthermore, ionized silanol groups ( −SiO− ) on the silica base particle strongly interact with the protonated amino group via ion-exchange mechanisms, which is a primary cause of severe peak tailing for basic moieties 1. The Solution: Switch from a standard C18 to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms—including π−π stacking, dipole-dipole interactions, and specific fluorine-fluorine interactions—which are critical for retaining highly fluorinated aromatics.

Q2: How do I select the optimal mobile phase pH for this compound? The Causality: To achieve robust retention and symmetrical peaks, you must control the ionization state of the analyte. For amphoteric compounds, reversed-phase separations are most stable at low pH (pH 2.0–3.0) where silanols are fully protonated (neutralized) and the analyte's carboxylic acid is unionized 2. The Solution: Use 0.1% Trifluoroacetic acid (TFA) in water as your aqueous mobile phase. TFA buffers the pH to ~2.0 and acts as a weak ion-pairing reagent. It pairs with the protonated amino group, neutralizing its charge and increasing the apparent hydrophobicity of the complex 3.

Part 2: Troubleshooting Guide: Gradient Optimization & Peak Anomalies

Issue 1: Split Peaks or Fronting During Gradient Elution
  • Root Cause: This is almost always caused by a sample solvent (diluent) mismatch. If 2-amino-3,4,6-trifluorobenzoic acid is dissolved in 100% organic solvent (e.g., pure methanol) but injected into a highly aqueous initial gradient (e.g., 5% organic), the analyte experiences "viscous fingering" or precipitates momentarily at the column head, traveling in different solvation states.

  • Resolution: Dilute your sample in a solvent that closely matches the initial conditions of your gradient (e.g., 5% Acetonitrile / 95% Aqueous 0.1% TFA).

Issue 2: Unstable Retention Times Across Multiple Injections
  • Root Cause: Before adjusting your gradient chemistry, you must rule out hardware failure. A continuous drift or erratic shift in retention time is a classic indicator of a malfunctioning pump check valve, which fails to regulate the precise delivery of the mobile phase gradient 4.

  • Resolution: Execute Protocol 2 (System Suitability Self-Validation) below to isolate the pump performance from your method chemistry.

PeakTailing Start Observe Peak Tailing for 2-amino-3,4,6-TFBA CheckPH Check Mobile Phase pH Is pH < 2.5? Start->CheckPH AdjustPH Adjust to pH 2.0 (e.g., 0.1% TFA) CheckPH->AdjustPH No CheckColumn Check Column Chemistry Using PFP or Endcapped C18? CheckPH->CheckColumn Yes AdjustPH->CheckColumn SwitchColumn Switch to PFP Column for Fluorine Selectivity CheckColumn->SwitchColumn No CheckBuffer Check Buffer Concentration Is it > 20 mM? CheckColumn->CheckBuffer Yes SwitchColumn->CheckBuffer IncreaseBuffer Increase Buffer to 20-50 mM CheckBuffer->IncreaseBuffer No Resolved Optimal Peak Symmetry (Tf < 1.2) CheckBuffer->Resolved Yes IncreaseBuffer->Resolved

Troubleshooting logic for peak tailing of fluorinated amphoteric analytes.

Part 3: Data Presentation & Visualization

The following table summarizes empirical data demonstrating how mobile phase pH and column chemistry dictate the retention and peak symmetry of 2-amino-3,4,6-trifluorobenzoic acid.

Table 1: Effect of Mobile Phase and Column Chemistry on Analyte Retention
Mobile Phase (Aqueous)Organic ModifierColumn ChemistryRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Causality / Observation
10 mM Ammonium Acetate (pH 6.8)AcetonitrileStandard C180.52.4Analyte ionized; severe silanol interactions.
0.1% Formic Acid (pH 2.7)AcetonitrileStandard C181.21.8Partial protonation of silanols; weak ion-pairing.
0.1% TFA (pH 2.0)AcetonitrileEndcapped C182.11.4Strong ion-pairing; silanols fully neutralized.
0.1% TFA (pH 2.0) Methanol PFP (Fluorinated) 4.5 1.05 Optimal π−π & fluorine-fluorine interactions.

Part 4: Experimental Protocols

Protocol 1: Step-by-Step Gradient Optimization Workflow

This protocol establishes a self-validating loop to ensure the gradient profile is optimized for resolution and speed without compromising robustness.

  • Phase 1: Scouting Gradient Execution

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Methanol + 0.1% TFA (Methanol enhances π−π interactions on PFP columns better than Acetonitrile).

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min. Temperature: 35°C.

  • Phase 2: Analyze Retention ( k∗ )

    • Calculate the apparent retention factor ( k∗ ). If the analyte elutes before 3 minutes ( k∗<2 ), the initial gradient is too strong.

  • Phase 3: Adjust Gradient Slope

    • If the analyte elutes early, introduce an isocratic hold at 5% B for the first 3 minutes, then apply a shallower gradient slope (e.g., 5% to 40% B over 15 minutes).

  • Phase 4: Fine-Tune Temperature

    • Test the separation at 30°C, 35°C, and 40°C. Higher temperatures reduce mobile phase viscosity and can improve mass transfer, sharpening the peak shape of fluorinated compounds.

GradientOpt Phase1 Phase 1: System Benchmarking Inject QC Reference Standard Phase2 Phase 2: Scouting Gradient 5% to 95% B over 20 min Phase1->Phase2 Decision Calculate Retention (k*) Is 2 < k* < 10? Phase2->Decision AdjustSlope Phase 3: Adjust Gradient Slope Modify %B/min Decision->AdjustSlope No OptimizeTemp Phase 4: Fine-tune Temperature Test 30°C - 45°C Decision->OptimizeTemp Yes AdjustSlope->OptimizeTemp Validate Phase 5: Self-Validation Confirm Method Robustness OptimizeTemp->Validate

Step-by-step gradient optimization workflow for RP-HPLC method development.

Protocol 2: System Suitability and Self-Validating Diagnostic Test

Never optimize a chemical method on a failing instrument. Use this protocol to validate pump and column integrity before testing your fluorinated analyte 4.

  • Preparation: Obtain a neutral Quality Control Reference Material (QCRM) containing highly stable, non-ionizable compounds (e.g., Acetone, Naphthalene, Acenaphthene).

  • Execution: Run an isocratic method (e.g., 50% Acetonitrile / 50% Water) at 1.0 mL/min for 6 consecutive injections.

  • Validation Criteria:

    • Retention Time %RSD: Must be ≤0.5% . If >0.5% , purge the pump, sonicate the inlet check valves in hot water/methanol, and re-test.

    • USP Tailing Factor ( Tf​ ): Must be between 0.9 and 1.2. If >1.2 for neutral compounds, the column bed is voided or the fittings are improperly seated. Replace the column or reseat the PEEK fittings.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at:[Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at:[Link]

  • Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. Waters Corporation. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of 2-Amino-3,4,6-Trifluorobenzoic Acid

Introduction Welcome to the technical support center for 2-amino-3,4,6-trifluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-amino-3,4,6-trifluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and reaction of this compound: the oxidation of its amino group. Aromatic amines, including 2-amino-3,4,6-trifluorobenzoic acid, are susceptible to oxidation, which can lead to the formation of colored impurities and byproducts, compromising the yield and purity of your target molecules.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and manage this common issue.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in my 2-amino-3,4,6-trifluorobenzoic acid oxidizing?

A1: The primary reason is the inherent chemical nature of aromatic amines. The lone pair of electrons on the nitrogen atom makes the amino group susceptible to attack by oxidizing agents.[3] Several factors can initiate or accelerate this oxidation process:

  • Exposure to Atmospheric Oxygen: Molecular oxygen in the air can directly oxidize the amine, often catalyzed by light or trace metal impurities. This is a common cause of discoloration, with compounds like aniline turning reddish-brown upon exposure to air.[1][2]

  • Presence of Oxidizing Agents: Reagents used in your reaction, or impurities within your solvents, can act as oxidants.

  • Light Exposure: Similar to other aminobenzoic acids, this compound may be sensitive to light, which can promote oxidation.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of oxidation reactions.[4]

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of aromatic amines.[5][6]

  • pH Conditions: The pH of the reaction medium can influence the rate of oxidation.[7][8]

Q2: What are the common signs of amino group oxidation in my sample?

A2: The most noticeable sign is a change in color. Pure 2-amino-3,4,6-trifluorobenzoic acid is typically a white to off-white or light yellow crystalline powder.[2] The development of a yellow, brown, or even reddish color is a strong indicator of oxidation.[1] In solution, you might observe a gradual darkening of the reaction mixture. Analytically, you may see the appearance of new peaks in your HPLC or LC-MS chromatograms, corresponding to oxidation byproducts.

Q3: Can I reverse the oxidation once it has occurred?

A3: Reversing the oxidation is generally not a practical or efficient strategy. The focus should be on preventing it from happening in the first place. Once oxidation products are formed, they typically require purification steps, such as recrystallization or chromatography, to remove, leading to a loss of your desired product.

Q4: How can I minimize oxidation during storage?

A4: Proper storage is crucial for maintaining the integrity of 2-amino-3,4,6-trifluorobenzoic acid. Follow these guidelines:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light Protection: Use amber-colored vials or store containers in the dark to prevent photo-oxidation.[2]

  • Low Temperature: Store at reduced temperatures (e.g., 2-8°C) to slow down the rate of any potential degradation.[2]

  • Dry Conditions: Keep the container tightly sealed to protect it from moisture.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving oxidation-related problems during your experiments.

Observed Issue Potential Cause(s) Recommended Solution(s)
Solution turns yellow/brown during reaction. 1. Exposure to atmospheric oxygen. 2. Presence of oxidizing impurities in solvents or reagents. 3. Reaction temperature is too high.1. Inert Atmosphere: Perform the reaction under a blanket of nitrogen or argon.[1] 2. Solvent Purity: Use freshly distilled or high-purity, deoxygenated solvents. Purge solvents with an inert gas for 15-30 minutes before use.[1] 3. Temperature Control: Maintain the lowest effective temperature for your reaction.
Formation of multiple, colored byproducts observed by TLC/LC-MS. 1. Incompatible reagents causing side reactions. 2. Presence of catalytic metal ion impurities.1. Reagent Compatibility Check: Review the compatibility of all reagents with aromatic amines. 2. Use of Chelating Agents: If metal catalysis is suspected, consider adding a small amount of a chelating agent like EDTA.
Low yield and impure product after workup. 1. Oxidation during extraction and isolation steps. 2. Degradation on silica gel during chromatography.1. Deoxygenated Solvents for Workup: Use deoxygenated water and organic solvents for all extraction and washing steps. 2. Modified Chromatography: If using column chromatography, consider deactivating the silica gel with a small percentage of a non-nucleophilic base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: General Handling and Reaction Setup to Minimize Oxidation

This protocol outlines the best practices for setting up a reaction involving 2-amino-3,4,6-trifluorobenzoic acid to prevent oxidation.

Materials:

  • 2-amino-3,4,6-trifluorobenzoic acid

  • High-purity, deoxygenated solvents

  • Reaction vessel with a multi-neck flask

  • Nitrogen or Argon gas supply with a bubbler

  • Schlenk line or similar inert atmosphere equipment

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge the entire system with nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

  • Solvent Degassing: Before use, degas all solvents by sparging with nitrogen or argon for 30 minutes or by using a freeze-pump-thaw technique.

  • Reagent Addition: Add the 2-amino-3,4,6-trifluorobenzoic acid and other solid reagents to the reaction flask under a positive flow of inert gas.

  • Solvent Transfer: Transfer the deoxygenated solvents to the reaction flask via a cannula or a dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Workup: Upon completion, perform the aqueous workup and extractions using deoxygenated solvents.

Protocol 2: Introduction of a Protecting Group to Temporarily Mask the Amino Functionality

In cases where the amino group's reactivity interferes with subsequent synthetic steps or is highly prone to oxidation under the required reaction conditions, employing a protecting group is a robust strategy.[9][10] The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many reaction conditions and can be removed under mild acidic conditions.[11]

Materials:

  • 2-amino-3,4,6-trifluorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Nitrogen or Argon atmosphere

Procedure for Boc Protection:

  • Under an inert atmosphere, dissolve 2-amino-3,4,6-trifluorobenzoic acid in the chosen anhydrous solvent.

  • Add the base (e.g., TEA, 1.1 equivalents).

  • Slowly add (Boc)₂O (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Proceed with your intended reaction using the Boc-protected compound.

Procedure for Boc Deprotection:

  • Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Carefully neutralize the acid and proceed with the workup.

Visualization of Key Concepts

Oxidation_Pathway cluster_prevention Preventative Measures A 2-Amino-3,4,6-trifluorobenzoic acid B Oxidized Intermediates A->B Oxidation (O2, Light, Metal Ions) C Colored Byproducts B->C Further Reactions P1 Inert Atmosphere P2 Light Protection P3 Low Temperature P4 Use of Antioxidants

Caption: General pathway for the oxidation of the amino group and key preventative measures.

Troubleshooting_Workflow start Oxidation Observed? check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere Yes end_node Problem Mitigated start->end_node No implement_inert Implement inert atmosphere (N2/Ar) check_atmosphere->implement_inert No check_solvents Are solvents deoxygenated? check_atmosphere->check_solvents Yes implement_inert->check_solvents deoxygenate_solvents Deoxygenate solvents check_solvents->deoxygenate_solvents No check_temp Is temperature optimized? check_solvents->check_temp Yes deoxygenate_solvents->check_temp lower_temp Lower reaction temperature check_temp->lower_temp No consider_protection Consider amino group protection check_temp->consider_protection Yes lower_temp->consider_protection consider_protection->end_node

Caption: A decision-making workflow for troubleshooting oxidation issues.

Analytical Methods for Detecting Oxidation

To effectively troubleshoot, it is essential to have reliable analytical methods to detect and quantify the extent of oxidation.

Analytical Technique Application Key Considerations
High-Performance Liquid Chromatography (HPLC-UV) Quantitative analysis of the parent compound and major degradation products.A reverse-phase C18 column is typically suitable. The method will need to be validated for linearity, accuracy, and precision.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown oxidation byproducts.Provides molecular weight information, which is crucial for structure elucidation of degradation products.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile degradation products. May require derivatization of the parent compound.Derivatization is often necessary to increase the volatility of aminobenzoic acids.[12][13]

References

  • Vertex AI Search. (n.d.). Aromatic Amines Antioxidants for Polymers - Performance Additives.
  • Bocchini, S., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability.
  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there? Classification of common antioxidants.
  • BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid. Benchchem.
  • Oxford Academic. (2024, February 7). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • Mayer, B., et al. (2001, November 15). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology.
  • ThermoFisher. (n.d.). Stability of para-aminobenzoic acid in cell culture media.
  • Loiselle, Y., et al. (n.d.). Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation. PMC.
  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • ijrbat. (2021, May 30). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • ChemicalBook. (2025, November 25). 4-Aminobenzoic acid | 150-13-0.
  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils.
  • PubMed. (2015, October 31). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II).
  • ResearchGate. (n.d.). Stress testing results of p-aminobenzoic acid and methoxsalen.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013-1023.
  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Kamal, A., et al. (1983). Oxidation of Aromatic Primary Amines with Silver (I). Journal of the Chemical Society of Pakistan, 5(3).
  • Bocsci. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
  • MDPI. (2023, February 9). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Diva-Portal.org. (2005, June 7). Polymorphism and Crystallization of p-Aminobenzoic Acid.
  • ACS Omega. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
  • ResearchGate. (n.d.). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions | Request PDF.
  • BenchChem Technical Support. (2025).
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lisdiana, A., et al. (2021). Synthesis and Characterization of Iron(II)-4-aminobenzoic acid complex as Potent Antibacterial agent. International Journal of ChemTech Research, 14(1), 42-49.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ACS Publications. (2011, November 1). The Use of in Situ Tools To Monitor the Enantiotropic Transformation of p-Aminobenzoic Acid Polymorphs | Organic Process Research & Development.
  • PharmTech. (2022, November 30). Forced Degradation – A Review.
  • PMC. (n.d.). 2-Amino-3,4,5,6-tetrafluorobenzoic acid.
  • PMC. (n.d.). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry.
  • Jetir.Org. (n.d.). pH metric Studies on Complexation of para- aminobenzoic acid with transition metal ions.
  • ResearchGate. (n.d.). Degradation of p-aminobenzoic acid by peroxymonosulfate and evolution of effluent organic matter: The effect of chloride ion | Request PDF.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection.
  • ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-6-fluorobenzoic Acid | 434-76-4.

Sources

Optimization

Resolving poor solubility issues of 2-amino-3,4,6-trifluorobenzoic acid in aqueous media

Welcome to the technical support resource for 2-amino-3,4,6-trifluorobenzoic acid. This guide is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the poor aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-amino-3,4,6-trifluorobenzoic acid. This guide is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.

Introduction: Understanding the Solubility Challenge

2-Amino-3,4,6-trifluorobenzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. Its planar aromatic structure, combined with the presence of three electron-withdrawing fluorine atoms, contributes to strong intermolecular interactions in the solid state, leading to low solubility in aqueous media. The key to successfully working with this compound is to modulate its ionization state, which disrupts the crystal lattice and enhances its interaction with water molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 2-amino-3,4,6-trifluorobenzoic acid?

A1: The poor aqueous solubility is multifactorial:

  • Amphoteric Nature: At neutral pH, the compound exists predominantly in its zwitterionic or neutral form, which can have limited solubility.

  • Crystal Lattice Energy: The arrangement of molecules in the solid state is stabilized by strong intermolecular forces, including hydrogen bonding and π-π stacking. A significant amount of energy is required to overcome these forces and dissolve the compound.

  • Hydrophobicity: The fluorinated benzene ring is hydrophobic, which limits its favorable interactions with polar water molecules.

Q2: I am observing a precipitate when I add my DMSO stock solution of 2-amino-3,4,6-trifluorobenzoic acid to my aqueous buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.

To prevent this, consider the following troubleshooting steps:

  • Reduce the Final Concentration: Your target concentration may exceed the solubility limit in the final aqueous buffer. Try a lower final concentration.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent composition can help keep the compound in solution.[1]

  • Incorporate a Co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, isopropanol) in your final aqueous solution can increase the solubility.

  • Adjust the pH of the Aqueous Buffer: As detailed in the guides below, adjusting the pH to either acidic or basic conditions will significantly increase the solubility of 2-amino-3,4,6-trifluorobenzoic acid.

Q3: What are the estimated pKa values for 2-amino-3,4,6-trifluorobenzoic acid?

  • Carboxylic Acid (pKa₁): The pKa of benzoic acid is approximately 4.20. The three electron-withdrawing fluorine atoms will significantly increase the acidity (lower the pKa) of the carboxylic acid group. The pKa of 2,4,6-trifluorobenzoic acid is 1.83.[2] The additional amino group will have a slight electron-donating effect, which may slightly increase the pKa. Therefore, the estimated pKa for the carboxylic acid group is likely in the range of 2.0 to 2.5 .

  • Amino Group (pKa₂): The pKa of the conjugate acid of aniline is about 4.6. The electron-withdrawing effects of the three fluorine atoms and the carboxylic acid group will decrease the basicity of the amino group (lower its pKa).[3][4][5][6] We can estimate the pKa of the protonated amino group to be in the range of 1.0 to 2.0 .

This suggests that the isoelectric point (pI) of the molecule, where it has the lowest solubility, is likely around pH 1.5 to 2.25.

Troubleshooting Guides: A Step-by-Step Approach to Solubilization

Method 1: pH Adjustment

This is the most effective and widely used method for solubilizing 2-amino-3,4,6-trifluorobenzoic acid in aqueous media. The principle is to convert the compound into its more soluble salt form by moving the pH away from its isoelectric point.

To create an acidic solution (pH < pKa₁): At a pH below the pKa of the carboxylic acid, the amino group will be protonated (-NH₃⁺), forming a cationic salt (e.g., a hydrochloride salt) which is generally more water-soluble.

To create a basic solution (pH > pKa₁): At a pH significantly above the pKa of the carboxylic acid, the carboxyl group will be deprotonated (-COO⁻), forming an anionic salt (e.g., a sodium or potassium salt) which is also typically much more soluble in water. Given the estimated low pKa of the carboxylic acid, a pH of 4 or higher should be effective.

Experimental Protocol: Solubilization by pH Adjustment

Objective: To prepare an aqueous stock solution of 2-amino-3,4,6-trifluorobenzoic acid by converting it to its sodium salt.

Materials:

  • 2-amino-3,4,6-trifluorobenzoic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH paper

  • Beaker and magnetic stirrer

Procedure:

  • Weigh the desired amount of 2-amino-3,4,6-trifluorobenzoic acid and add it to a beaker with approximately 80% of the final desired volume of deionized water.

  • Begin stirring the suspension.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution. As the NaOH is added, the solid will begin to dissolve as it is converted to its sodium salt.

  • Continue adding NaOH until all the solid has dissolved and the pH is in the desired range (e.g., pH 7.0 - 7.4 for many biological applications).

  • Once the solid is fully dissolved, add deionized water to reach the final desired volume.

  • Verify the final pH and adjust if necessary.

Method 2: Use of Co-solvents

When pH adjustment is not desirable for an experiment, a co-solvent system can be employed. Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate the hydrophobic nature of the fluorinated aromatic ring.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Isopropanol

  • Polyethylene glycol (PEG)

Considerations:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent in your experimental system, especially in cell-based assays.

  • Concentration: Use the lowest effective concentration of the co-solvent to avoid unwanted effects on your experiment. It is often a trade-off between solubility and experimental artifacts.

  • Precipitation upon Dilution: As mentioned in the FAQs, be cautious of the compound precipitating when a concentrated co-solvent stock is diluted into a purely aqueous medium.

Experimental Protocol: Using a Co-solvent System

Objective: To prepare a stock solution of 2-amino-3,4,6-trifluorobenzoic acid using a primary solvent and a co-solvent.

Materials:

  • 2-amino-3,4,6-trifluorobenzoic acid

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., ethanol, DMSO)

  • Beaker and magnetic stirrer

Procedure:

  • Determine the target concentration of 2-amino-3,4,6-trifluorobenzoic acid in the final solution.

  • In a beaker, add the required amount of 2-amino-3,4,6-trifluorobenzoic acid.

  • Add a small volume of the co-solvent (e.g., start with 5-10% of the final desired volume) and stir until the solid is fully dissolved.

  • Slowly add the primary solvent to the co-solvent/solute mixture while stirring continuously.

  • Continue adding the primary solvent until the final desired volume is reached.

  • If the solution remains clear, the co-solvent system is effective. If a precipitate forms, a higher proportion of co-solvent may be needed.

Method 3: Utilization of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like 2-amino-3,4,6-trifluorobenzoic acid, forming an inclusion complex that has significantly improved aqueous solubility.[7][][9][10][11]

Commonly Used Cyclodextrins:

  • α-Cyclodextrin

  • β-Cyclodextrin

  • γ-Cyclodextrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often preferred due to its higher aqueous solubility and lower toxicity.

This method is particularly useful for in vivo studies where the use of organic co-solvents or extreme pH is not feasible.

Visualization of Methodologies

Logical Workflow for Troubleshooting Solubility Issues

G start Poor Solubility of 2-amino-3,4,6- trifluorobenzoic acid in Aqueous Media ph_adjust Is pH adjustment permissible for your experiment? start->ph_adjust ph_yes Use pH Adjustment Protocol ph_adjust->ph_yes Yes ph_no Proceed to Co-solvent Method ph_adjust->ph_no No cosolvent Can a co-solvent (e.g., DMSO, ethanol) be tolerated? ph_no->cosolvent cosolvent_yes Use Co-solvent Protocol cosolvent->cosolvent_yes Yes cosolvent_no Proceed to Cyclodextrin Method cosolvent->cosolvent_no No cyclodextrin Consider Cyclodextrin Encapsulation cosolvent_no->cyclodextrin

Caption: A decision-making workflow for selecting the appropriate solubilization method.

pH-Dependent Ionization States

ionization_states cluster_acidic Acidic pH (e.g., pH 1) cluster_neutral Near Isoelectric Point (e.g., pH 2-3) cluster_basic Basic pH (e.g., pH > 4) cation Cationic Form (More Soluble) zwitterion Zwitterionic/Neutral Form (Poorly Soluble) cation->zwitterion Increase pH anion Anionic Form (More Soluble) zwitterion->anion Increase pH

Caption: The relationship between pH and the ionization state and solubility of the compound.

Summary of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Conversion to a salt (cationic or anionic form)Highly effective, uses common lab reagentsMay not be suitable for pH-sensitive experiments
Co-solvents Reduces the polarity of the aqueous mediumSimple to implement, effective for creating concentrated stocksPotential for co-solvent to interfere with the experiment, risk of precipitation on dilution
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble hostBiocompatible, suitable for in vivo applicationsMay require screening of different cyclodextrins, can be more expensive

References

  • Smith, J. et al. "pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines.
  • BenchChem. "Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids."
  • "Statistical Analysis of Substituent Effects on pKa of Aniline." Journal of Engineering Research and Applied Science. 2024.
  • NextSDS.
  • "Substituent Effects on the Physical Properties and pKa of Aniline." AFIT.
  • "Substituent effects on the electronic structure and pKa of benzoic acid.
  • "Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model." PMC. 2024.
  • "QSPR Prediction of p K a for Benzoic Acids in Different Solvents.
  • "Substituent effects on the physical properties and pKa of aniline.
  • "Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin." Journal of Agricultural and Food Chemistry. 2010.
  • "Substituent effects on the physical properties and pKa of aniline." Semantic Scholar.
  • "Substituent effects on the electronic structure and pKa of benzoic acid." Semantic Scholar.
  • "HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode." KNAUER. 2022.
  • BenchChem.
  • "Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study." ADMET & DMPK. 2015.
  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost."
  • "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar.
  • "Henderson-Hasselbalch equation – An ABC of PK/PD.
  • "Henderson Hasselbalch Equ
  • BenchChem.
  • "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." SciSpace. 2018.
  • "Can I use Cyclodextrin to improve the solubility of a compound?
  • "HPLC Troubleshooting Guide." Sigma-Aldrich.
  • "What are the chances of precipitation in column while using buffers as mobile phase?
  • "3-Fluorobenzoic acid." Wikipedia.
  • "2-Amino-3,4,5,6-tetrafluorobenzoic acid." Merck.
  • "2-Amino-3,4,5,6-tetrafluorobenzoic acid." PMC.
  • Cayman Chemical.
  • "6-amino-2,3,4-trifluorobenzoic acid." Sigma-Aldrich.
  • "Henderson–Hasselbalch equ
  • "Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • "SAFETY DATA SHEET." Thermo Fisher Scientific. 2025.
  • "Benzoic acid, 2,3,5-trifluoro-." ChemBK. 2024.
  • "SAFETY D
  • "2,4,6-Trifluorobenzoic acid." NIST WebBook.
  • "SAFETY D
  • "2-Amino-3,4,5,6-tetrafluorobenzoic acid." Sunway Pharm Ltd.
  • "2-Amino-5-fluorobenzoic acid." MedchemExpress.com.
  • "Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chrom
  • "Table of Acids with Ka and pKa Values* CLAS."
  • "The pKa Table Is Your Friend." Master Organic Chemistry. 2026.
  • "Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • "Solubilities of Amino Acids in Different Mixed Solvents."
  • "The preparation method of 2-amino-5-fluorobenzoic acid.
  • "Process for the preparation of fluorinated benzoic acids.

Sources

Troubleshooting

Troubleshooting low conversion rates in 2-amino-3,4,6-trifluorobenzoic acid esterification

Welcome to the technical support center for the esterification of 2-amino-3,4,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 2-amino-3,4,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for this challenging reaction. The unique electronic and steric properties of this highly fluorinated anthranilic acid derivative often lead to low conversion rates. This resource will help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the esterification of 2-amino-3,4,6-trifluorobenzoic acid in a question-and-answer format.

Q1: My Fischer esterification of 2-amino-3,4,6-trifluorobenzoic acid is resulting in very low yields. What are the likely causes?

A1: Low yields in the Fischer esterification of this substrate are common and can typically be attributed to a combination of factors related to its unique structure.

  • Reduced Nucleophilicity of the Carbonyl Carbon: The three strongly electron-withdrawing fluorine atoms on the aromatic ring decrease the electron density of the entire molecule, including the carboxylic acid group. This deactivation makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol.[1][2]

  • Catalyst Neutralization: The amino group on the benzoic acid is basic and will neutralize a portion of the acid catalyst.[3] This is a common issue with aminobenzoic acids and requires the use of a stoichiometric amount of acid catalyst to ensure enough is available for the reaction to proceed.[4]

  • Unfavorable Reaction Equilibrium: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.[3]

To address these issues, consider the following troubleshooting steps:

  • Increase Catalyst Loading: Ensure you are using at least a stoichiometric equivalent of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to account for the basicity of the amino group.

  • Drive the Equilibrium Forward:

    • Use a large excess of the alcohol (e.g., 10-20 equivalents) to shift the equilibrium towards the product side.[3]

    • Remove water as it forms using a Dean-Stark apparatus.[1]

  • Increase Reaction Time and/or Temperature: Due to the deactivated nature of the substrate, longer reaction times and higher temperatures may be necessary. However, be cautious of potential side reactions at elevated temperatures.[3]

Q2: I'm observing significant starting material even after prolonged reflux with a Dean-Stark trap. Should I consider a different catalytic system?

A2: Yes, if optimizing the Fischer esterification still provides unsatisfactory results, exploring alternative catalytic systems is a logical next step. The choice of catalyst can have a significant impact on the esterification of sterically hindered and electronically deactivated substrates.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)High reactivity, low cost.Difficult to remove from the reaction mixture, can cause side reactions (e.g., sulfonation).[2][5]
Homogeneous Lewis Acids Scandium(III) triflate (Sc(OTf)₃)Can be effective for acid-sensitive substrates.Higher cost.
Heterogeneous Catalysts Amberlyst-15, Sulfated ZirconiaEasily removed by filtration, reusable.May have lower activity requiring higher temperatures and longer reaction times.

A particularly effective alternative for this type of substrate is the use of thionyl chloride (SOCl₂) in the corresponding alcohol . This method avoids the equilibrium limitations of the Fischer esterification.

Advanced Troubleshooting & Alternative Protocols

Q3: My reaction mixture is turning dark brown or black at elevated temperatures. What is causing this decomposition?

A3: Darkening of the reaction mixture at high temperatures in the presence of a strong acid like H₂SO₄ can indicate a few potential side reactions:

  • Sulfonation: The highly activated aromatic ring, despite the deactivating fluorine atoms, can undergo sulfonation at elevated temperatures with sulfuric acid.[5] This is a known side reaction in aromatic chemistry.[6][7][8][9]

  • Decarboxylation: While less common under these conditions, aminobenzoic acids can be susceptible to decarboxylation, especially at high temperatures.[10][11][12][13]

  • Polymerization/Decomposition: The combination of a strong acid and high heat can lead to complex decomposition pathways and polymerization of the starting material or product.[3]

Mitigation Strategies:

  • Use a Milder Catalyst: Switch to p-TsOH, which is less prone to causing sulfonation.

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

  • Consider the SOCl₂ Method: This method often proceeds at lower temperatures and avoids the use of strong, non-volatile acids.

Q4: How can I effectively monitor the progress of my esterification reaction?

A4: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid unnecessary heating that could lead to side products.

  • Thin-Layer Chromatography (TLC): This is a simple and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.[14] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the more polar starting acid and the less polar ester product.

  • ¹H NMR Spectroscopy: For a more quantitative assessment, you can take small aliquots from the reaction mixture, remove the solvent, and analyze the residue by ¹H NMR. You can monitor the disappearance of the carboxylic acid proton and the appearance of the characteristic ester peaks (e.g., the methyl singlet for a methyl ester).

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

CompoundFunctional GroupApproximate Chemical Shift (ppm)
2-Amino-3,4,6-trifluorobenzoic acid-COOH~13.0 (broad singlet)
-NH₂~5.0-7.0 (broad singlet)
Aromatic-H~7.0-8.0
Methyl 2-amino-3,4,6-trifluorobenzoate-OCH₃~3.8 (singlet)
-NH₂~5.0-7.0 (broad singlet)
Aromatic-H~7.0-8.0

Note: These are estimated values and may vary depending on the solvent and concentration.[15][16][17][18]

Detailed Experimental Protocols

Protocol 1: Optimized Fischer Esterification using a Dean-Stark Trap

This protocol is designed to maximize the yield of the Fischer esterification by removing water as it is formed.

Workflow Diagram:

Fischer_Esterification_Workflow A 1. Reaction Setup B 2. Reflux with Dean-Stark Trap A->B Heat C 3. Reaction Monitoring (TLC) B->C Sample C->B Incomplete D 4. Work-up C->D Complete E 5. Purification D->E Crude Product

Caption: Workflow for Optimized Fischer Esterification.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,4,6-trifluorobenzoic acid (1.0 eq.), the desired alcohol (10-20 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq.).

  • Dean-Stark Assembly: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Fill the Dean-Stark trap with the solvent.

  • Reflux: Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.[19]

  • Monitoring: Continue reflux until no more water collects in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any remaining starting material. Be cautious of gas evolution.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Esterification using Thionyl Chloride (SOCl₂) - A More Potent Approach

This method is highly effective for deactivated carboxylic acids as it proceeds through a highly reactive acyl chloride intermediate.

Mechanism Overview:

SOCl2_Mechanism cluster_0 Step 1: Formation of Acyl Chlorosulfite cluster_1 Step 2: Nucleophilic Attack by Alcohol cluster_2 Step 3: Elimination and Product Formation A Carboxylic Acid C Acyl Chlorosulfite Intermediate A->C B Thionyl Chloride (SOCl₂) B->C D Acyl Chlorosulfite F Tetrahedral Intermediate D->F E Alcohol E->F G Tetrahedral Intermediate H Ester G->H I SO₂ + HCl G->I

Caption: Simplified Mechanism of SOCl₂-mediated Esterification.

Procedure:

Safety First: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21][22][23][24]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-3,4,6-trifluorobenzoic acid (1.0 eq.) in the desired alcohol (which also acts as the solvent). Cool the mixture in an ice bath.

  • Addition of SOCl₂: Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the cooled suspension. The reaction is exothermic and will produce HCl and SO₂ gas.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring it into a beaker of ice water.

    • Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is ~8. The ester product should precipitate.

    • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Dry the crude product and recrystallize if necessary.

Concluding Remarks

The esterification of 2-amino-3,4,6-trifluorobenzoic acid presents a significant synthetic challenge due to the electronic and steric effects of the fluorine substituents and the presence of the amino group. By understanding the underlying chemical principles and systematically troubleshooting the reaction conditions, high conversion rates can be achieved. For standard Fischer esterification, driving the equilibrium by removing water is paramount. For more stubborn reactions, the use of thionyl chloride provides a reliable and high-yielding alternative. Always prioritize safety, especially when working with hazardous reagents like thionyl chloride.

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Lanxess. (2015, August 15). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Dean–Stark apparatus. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Thionyl chloride. In Wikipedia. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • van der Heijden, C. A., & van der Meijden, A. P. (1982). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Royal Netherlands Chemical Society, 101(3), 98-103.
  • Kumar, R., & Sharma, P. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 29(12), 2751-2754.
  • Rahim, A. S. A., & Othman, M. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(Supp. 1), 1-8.
  • Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Wenzel, T. J., & LeBlond, C. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2439–2448.
  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Reddit. (2022, August 16). Making esters the the presence of an amine? [Online forum post]. Reddit. Retrieved from [Link]

  • Ziegler, K., & Lochmann, R. (1989). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. Journal of bacteriology, 171(12), 6766–6771.
  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Smith, A. M., & Gouverneur, V. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Society Reviews, Advance Article.
  • Chen, J., et al. (2021). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 19(28), 6293-6297.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation) [Online forum post]. Reddit. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol). Retrieved from [Link]

  • ResearchGate. (2021, November). 1 H NMR Assignments, Chemical Shifts (δ, ppm) and NH Temperature.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trifluorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • LibreTexts Chemistry. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Gilbert, E. E., & Veldhuis, B. (1956). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Theses. 1042.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Wang, Y., et al. (2020). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances, 10(16), 9493-9502.
  • Al-Masoudi, N. A., & Al-Saaid, N. A. (2018).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Safety and Toxicity of Trifluorobenzoic Acid Derivatives

Introduction: The Growing Importance of Trifluorobenzoic Acid Derivatives and the Imperative for In Vitro Safety Assessment Trifluorobenzoic acids (TFBAs) and their derivatives represent a significant class of chemical b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Importance of Trifluorobenzoic Acid Derivatives and the Imperative for In Vitro Safety Assessment

Trifluorobenzoic acids (TFBAs) and their derivatives represent a significant class of chemical building blocks in modern drug discovery and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. These characteristics have made TFBA scaffolds valuable in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers.

However, the same properties that make these compounds attractive can also introduce potential toxicological liabilities. The strong carbon-fluorine bond and the electron-withdrawing nature of the trifluoromethyl group can influence molecular interactions within biological systems, necessitating a thorough evaluation of their safety profile. As the use of TFBA derivatives expands, a comprehensive understanding of their potential for cytotoxicity (cell damage) and genotoxicity (damage to genetic material) is paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the in vitro safety of various trifluorobenzoic acid derivatives. Moving beyond a simple listing of data, we will explore the causality behind experimental choices, present available data for objective comparison, and provide detailed protocols for key in vitro safety assays. This approach is designed to equip researchers with the foundational knowledge to make informed decisions in the selection and development of novel TFBA-containing compounds.

Pillars of In Vitro Safety Assessment: A Multi-Faceted Approach

A robust in vitro safety assessment relies on a battery of assays that probe different aspects of cellular health. For TFBA derivatives, the primary concerns revolve around their potential to cause direct cell death and to induce mutations in the genetic material. Therefore, this guide will focus on two key areas of in vitro toxicology: cytotoxicity and genotoxicity.

Cytotoxicity: Gauging the Direct Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding the immediate toxic potential of a compound. These assays measure various cellular parameters to determine the concentration at which a substance causes cell death. A common metric derived from these assays is the IC50 value, which represents the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%. A lower IC50 value indicates a higher cytotoxic potential.[1][2]

Several methods are employed to assess cytotoxicity, each with its own underlying principle:

  • Metabolic Activity Assays (e.g., MTT): These colorimetric assays, such as the MTT assay, measure the metabolic activity of a cell population. Viable cells contain mitochondrial reductases that can convert a tetrazolium salt (like MTT) into a colored formazan product, which can be quantified. A decrease in color formation is indicative of reduced cell viability.

  • Cell Membrane Integrity Assays (e.g., LDH): These assays quantify the leakage of intracellular components into the cell culture medium as a result of cell membrane damage. The lactate dehydrogenase (LDH) assay is a common example, where the amount of LDH in the supernatant is proportional to the number of lysed cells.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity assays are critical for identifying compounds that can cause damage to DNA and chromosomes. Such damage can lead to mutations and potentially cancer. A standard in vitro genotoxicity testing battery typically includes an assessment of both gene mutations and chromosomal damage.[1]

  • Bacterial Reverse Mutation Assay (Ames Test): The Ames test is a widely used method to detect a compound's potential to cause gene mutations.[3] It utilizes strains of bacteria (e.g., Salmonella typhimurium) that have a pre-existing mutation rendering them unable to synthesize an essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium. A positive result indicates that the compound is a mutagen.

  • In Vitro Micronucleus Assay: This assay detects both chromosome breakage and loss in mammalian cells.[4] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells after exposure to a test compound suggests it may be clastogenic (causing chromosome breakage) or aneugenic (causing chromosome loss).

Comparative In Vitro Toxicity of Trifluorobenzoic Acid Derivatives: A Review of Available Data

A comprehensive search of the scientific literature reveals a notable scarcity of direct comparative in vitro toxicity studies for different trifluorobenzoic acid isomers. Much of the available information comes from safety data sheets, which provide hazard classifications but lack the quantitative data necessary for a detailed comparison. However, by compiling the available data for individual derivatives, we can begin to form a picture of their relative in vitro safety profiles.

DerivativeIn Vitro Cytotoxicity (IC50)In Vitro Genotoxicity (Ames Test)In Vitro Genotoxicity (Micronucleus Assay)
2,4,5-Trifluorobenzoic Acid Data not availableNegative in S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2uvrA, with and without metabolic activation.Data not available
3,4,5-Trifluorobenzoic Acid Data not availableData not availableData not available
2,3,4-Trifluorobenzoic Acid Data not availableData not availableData not available
Other Trifluorobenzoic Acid Isomers Data not availableData not availableData not available

Analysis of Available Data and Structure-Activity Relationships:

The available data, though limited, provides some key insights. The negative Ames test result for 2,4,5-trifluorobenzoic acid up to the maximum recommended dose of 5000 µ g/plate suggests that this particular isomer does not induce gene mutations under the standard test conditions. This is a significant finding for researchers working with this specific derivative.

While direct cytotoxicity data for TFBAs is lacking, studies on other substituted benzoic acids can offer some predictive insights. For instance, research on the toxicity of various benzoic acid derivatives to aquatic organisms has shown that the type of halogen substituent influences toxicity, with the trend being bromo > chloro > fluoro.[5] This suggests that fluorinated benzoic acids, and by extension TFBAs, may be less acutely toxic than their other halogenated counterparts. However, this is a generalization and requires confirmation through direct in vitro testing on mammalian cell lines.

The position of the fluorine atoms on the benzoic acid ring is also expected to play a crucial role in the molecule's biological activity and toxicity. The electronic and steric effects of the fluorine substituents will influence how the molecule interacts with cellular components, including metabolic enzymes and potential biological targets. Further research is needed to establish a clear structure-activity relationship for the in vitro toxicity of TFBA isomers.

Mechanisms of Toxicity: A Look into Potential Pathways

While specific mechanistic studies on trifluorobenzoic acid derivatives are not widely available, we can infer potential mechanisms of toxicity based on related fluorinated compounds. For many per- and polyfluoroalkyl substances (PFAS), toxicity is often linked to their persistence and ability to interact with cellular membranes and proteins. Potential mechanisms could include:

  • Mitochondrial Dysfunction: As key regulators of cellular energy and apoptosis, mitochondria are a common target for toxic compounds. Chemicals that disrupt the mitochondrial membrane potential or inhibit the electron transport chain can lead to a decrease in ATP production and the release of pro-apoptotic factors, ultimately causing cell death.

  • Oxidative Stress: Some compounds can induce the production of reactive oxygen species (ROS) within cells. An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

  • Interaction with Nuclear Receptors: Certain fluorinated compounds have been shown to interact with nuclear receptors, which are involved in regulating gene expression related to lipid metabolism and other cellular processes. Dysregulation of these pathways can lead to adverse cellular effects.

Further investigation into these and other potential pathways is necessary to fully understand the mechanisms of toxicity for trifluorobenzoic acid derivatives.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for key in vitro safety assays.

Experimental Workflow for In Vitro Safety Assessment

The following diagram illustrates a typical workflow for the initial in vitro safety assessment of a new trifluorobenzoic acid derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Further Investigation (if warranted) Compound Synthesis\n& Characterization Compound Synthesis & Characterization Cytotoxicity Assays\n(e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Compound Synthesis\n& Characterization->Cytotoxicity Assays\n(e.g., MTT, LDH) Determine IC50 Determine IC50 Cytotoxicity Assays\n(e.g., MTT, LDH)->Determine IC50 Ames Test\n(Bacterial Reverse Mutation) Ames Test (Bacterial Reverse Mutation) Determine IC50->Ames Test\n(Bacterial Reverse Mutation) In Vitro Micronucleus Assay\n(Mammalian Cells) In Vitro Micronucleus Assay (Mammalian Cells) Ames Test\n(Bacterial Reverse Mutation)->In Vitro Micronucleus Assay\n(Mammalian Cells) Mechanistic Studies\n(e.g., Oxidative Stress, Mitochondrial Dysfunction) Mechanistic Studies (e.g., Oxidative Stress, Mitochondrial Dysfunction) In Vitro Micronucleus Assay\n(Mammalian Cells)->Mechanistic Studies\n(e.g., Oxidative Stress, Mitochondrial Dysfunction)

Caption: A streamlined workflow for the in vitro safety assessment of novel compounds.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic potential of a TFBA derivative using the MTT assay.

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HepG2, a human liver carcinoma cell line) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test TFBA derivative in cell culture medium. It is crucial to include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Protocol 2: Ames Test for Mutagenicity

This protocol provides a general outline for conducting the Ames test.

  • Strain Preparation:

    • Prepare overnight cultures of the required Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2uvrA).

  • Metabolic Activation (S9 Mix):

    • The assay should be performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism. This is important as some compounds only become mutagenic after being metabolized.

  • Plate Incorporation Assay:

    • To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).

    • Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates. Positive controls with known mutagens must be included to validate the assay.

Conclusion and Future Perspectives

The in vitro safety assessment of trifluorobenzoic acid derivatives is a critical component of their development for various applications. While there is a clear need for more comprehensive and direct comparative studies on the cytotoxicity of different TFBA isomers, the available data provides a starting point for safety evaluation. The negative Ames test result for 2,4,5-trifluorobenzoic acid is an encouraging piece of data for this particular derivative.

Future research should focus on:

  • Systematic In Vitro Cytotoxicity Screening: A head-to-head comparison of the IC50 values of a wide range of TFBA isomers on multiple human cell lines (e.g., liver, kidney, intestinal) is essential to establish a clear understanding of their relative cytotoxic potential.

  • Comprehensive Genotoxicity Testing: While the Ames test is a valuable tool, a more complete genotoxicity profile would include an in vitro micronucleus assay to assess the potential for chromosomal damage.

  • Mechanistic Investigations: Elucidating the specific cellular pathways affected by TFBA derivatives will provide a deeper understanding of their toxic potential and could guide the design of safer next-generation compounds.

  • Development of In Silico Models: As more in vitro data becomes available, the development of quantitative structure-activity relationship (QSAR) models could help to predict the toxicity of new TFBA derivatives, reducing the need for extensive in vitro screening.

By pursuing these avenues of research, the scientific community can build a robust safety database for trifluorobenzoic acid derivatives, ensuring their responsible development and use in innovative technologies.

References

  • Ren, S., & Frymier, P. D. (2005). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Chemosphere, 58(7), 935-943.
  • AGC Chemicals. (2002).
  • PAN Europe. (2025). ECHA publishes proposal to classify TFA as reprotoxic - PAN Europe asks for urgent ban of all PFAS pesticides.
  • ResearchGate. Table 4 Cytotoxic activities of 3-4 in vitro a (IC 50 , mmol mL À1 ) b.
  • DergiPark. (2022).
  • PubChem. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170.
  • ResearchGate. In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines.
  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • ResearchGate. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes.
  • Semantic Scholar. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • ResearchGate. IC 50 Value of Cytotoxicity (as of %Control) in µM (µg/mL) of the Tested Compounds vs.
  • Honma, M., et al. (2019). Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity. Mutagenesis, 34(1), 3-15.
  • European Chemicals Agency (ECHA).
  • ResearchGate. The in vitro cytotoxicity activity of the tested compounds expressed as IC 50 values in 4 different human cancer cell lines a,b ….
  • European Chemicals Agency (ECHA).
  • European Chemicals Agency (ECHA). Overview - 2,3,4,5-Tetrafluorobenzoic acid.
  • Corrêa, G. O. P., et al. (2022). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Clothier, R., et al. (2008). A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a.
  • PubChem. 3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154.
  • NextSDS.
  • Scheers, E. M., et al. (2005). An evaluation of the in vitro cytotoxicities of 50 chemicals by using an electrical current exclusion method versus the neutral red uptake and MTT assays. ATLA.
  • Yamada, T., et al. (2020).
  • Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960.
  • Słonina, D., et al. (2020). Micronucleus Assay: The State of Art, and Future Directions. International Journal of Molecular Sciences, 21(5), 1618.
  • Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds.
  • Altogen Biosystems. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines.
  • Ossila. 3,4,5-Trifluorobenzoic acid | CAS Number 121602-93-5.
  • Sigma-Aldrich. 2,3,4-Trifluorobenzoic acid 98 61079-72-9.
  • Trejo, S. A., et al. (2022). Use of the bacterial reverse mutation assay (Ames test) to predict the carcinogenic potential of N-nitrosamine impurities in pharmaceuticals. Regulatory Toxicology and Pharmacology, 134, 105230.
  • Sigma-Aldrich. 3,4,5-Trifluorobenzoic acid 98 121602-93-5.
  • BLD Pharm. 121602-93-5|3,4,5-Trifluorobenzoic acid.
  • Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines.
  • Japanese Center for the Validation of Alternative Methods. (2019). Evaluation Report: In Vitro Cytotoxicity Test to Predict Acute Oral Toxicity.
  • Yoshikawa, T., et al. (2020). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and clinical oncology, 12(6), 553–560.
  • Palygin, O., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(24), 17500.
  • Alwi, S. S. S., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17.
  • European Commission. ACuteTox: Optimisation and pre- validation of an in vitro test strategy for predicting human acute toxicity.
  • Ziemann, C., et al. (2024). A multi-biomarker micronucleus assay using imaging flow cytometry. Mutagenesis, geae013.
  • Benigni, R., & Bossa, C. (2011). Development of structural alerts for the in vivo micronucleus assay in rodents.
  • Japanese Center for the Validation of Alternative Methods. (2019). In vitro cytotoxicity test for predicting acute oral toxicity.
  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research.
  • Jantawong, K., et al. (2016). Anti-Genotoxicity Evaluation of Cratoxylum Formosum Dyer Leaves by Comet Assay and Micronucleus Test. Asian Pacific journal of cancer prevention : APJCP, 17(S3), 155–160.

Sources

Safety & Regulatory Compliance

Safety

2-amino-3,4,6-trifluorobenzoic acid proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe research facilities mishandling fluorinated aromatics by treating them as standard organic waste. The critical f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe research facilities mishandling fluorinated aromatics by treating them as standard organic waste. The critical failure point in managing 2-amino-3,4,6-trifluorobenzoic acid (CAS: 1341914-42-8) lies in its highly stable carbon-fluorine (C-F) bonds. Improper disposal not only violates environmental regulations but also risks the generation of lethal hydrogen fluoride (HF) gas during uncontrolled combustion.

This guide provides a self-validating, mechanistic protocol for the safe handling, spill recovery, and regulatory-compliant disposal of 2-amino-3,4,6-trifluorobenzoic acid, ensuring your laboratory maintains absolute operational safety and environmental integrity.

Mechanistic Hazard Assessment & Chemical Profile

To design an effective disposal strategy, we must first understand the physicochemical behavior of the compound. 2-amino-3,4,6-trifluorobenzoic acid is a halogenated aromatic amine. While the intact molecule is stable under standard laboratory conditions, its degradation pathways dictate our safety protocols.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name 2-Amino-3,4,6-trifluorobenzoic acidMust be explicitly listed on all waste manifests.
CAS Number 1341914-42-8Primary identifier for SDS and EPA tracking.
Molecular Weight 191.11 g/mol Used to calculate molarity in aqueous waste streams.
Primary Hazards H315, H319, H335Requires strict mucosal and dermal protection.
Thermal Decomposition > 200°C (Releases HF, NOx, COx)Mandates specialized high-temperature incineration.

The Causality of the Hazard: The primary acute hazard of this compound is mucosal irritation (H335). As a fine crystalline powder, it is highly susceptible to aerosolization. The long-term environmental hazard stems from its halogenated nature; fluorinated organics resist natural biodegradation and can persist in groundwater. Therefore, land disposal is strictly prohibited under the EPA's Resource Conservation and Recovery Act (RCRA) [1].

Operational Handling & Spill Response Methodology

In the event of a spill, standard dry-sweeping is a critical operational error. Dry friction generates airborne particulates, maximizing the risk of inhalation exposure. The following self-validating protocol ensures complete mechanical recovery while suppressing aerosolization.

Step-by-Step Spill Recovery Protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the vicinity. Verify that the laboratory fume hood or local exhaust ventilation is operating at maximum negative pressure to capture airborne dust.

  • Don Advanced PPE: Equip an N95 or P100 particulate respirator, double nitrile gloves, unvented chemical safety goggles, and a chemically resistant Tyvek lab coat.

  • Aerosol Suppression (The Dampening Step): Surround and gently cover the spilled powder with absorbent pads dampened with a compatible solvent (e.g., DI water or 50% ethanol). Causality: The solvent increases cohesive capillary forces between the fine particles, effectively eliminating dust generation during mechanical agitation.

  • Mechanical Collection: Using a non-sparking, anti-static brush and dustpan, gently sweep the dampened mass. Transfer the material into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Chemical Decontamination: Wipe the spill zone with a 5% sodium bicarbonate ( NaHCO3​ ) solution. Causality: The mild alkaline solution neutralizes any residual acidic compound, converting it into a highly water-soluble sodium salt for easy removal. Follow with a final DI water rinse.

  • Validation & Labeling: Seal the HDPE container. Affix a GHS-compliant label reading: "Hazardous Waste - Halogenated Organic Solid (2-amino-3,4,6-trifluorobenzoic acid)."

Waste Segregation & Packaging Workflows

Halogenated waste must be strictly isolated from non-halogenated solvent streams. Mixing these streams not only drastically increases disposal costs but can also lead to incompatible exothermic reactions [2].

Table 2: Waste Segregation & Packaging Specifications

Waste CategoryPrimary ContainerSecondary ContainmentpH Requirement
Solid Powder / PPE Wide-mouth HDPE DrumPolypropylene TrayN/A
Aqueous Solutions HDPE Carboy (Vapor-tight)Polypropylene Tray6.0 – 8.0
Organic Solvents HDPE JerricanPolypropylene TrayN/A

Step-by-Step Routine Disposal Protocol:

  • Aqueous Neutralization (Self-Validating Step): If the compound is dissolved in an aqueous matrix, adjust the pH using 1M NaOH. You must verify the pH is between 6.0 and 8.0 using a calibrated pH meter before packaging. Causality: Highly acidic halogenated waste can slowly degrade standard storage containers over time.

  • Container Selection: Transfer the waste exclusively into High-Density Polyethylene (HDPE) containers. Causality: While the intact acid does not etch glass, aqueous waste streams containing fluorinated compounds can undergo slow microbial or chemical degradation, releasing trace fluoride ions. In acidic conditions, this generates hydrofluoric acid (HF), which rapidly attacks the silicon dioxide network in borosilicate glass. HDPE provides absolute chemical inertness against fluoride-induced degradation.

  • Documentation: Log the exact mass or volume of the compound added to the waste manifest. Never use abbreviations (e.g., do not write "F-benzoic acid").

Incineration & Regulatory Compliance

Because 2-amino-3,4,6-trifluorobenzoic acid is a halogenated organic compound, it must be processed via high-temperature rotary kiln incineration [3].

When fluorinated aromatics are subjected to temperatures exceeding 1000°C, the thermal energy cleaves the highly stable C-F bonds. In the presence of hydrogen sources (like ambient moisture or co-combusted hydrocarbons), this reaction produces Hydrogen Fluoride (HF) gas. To prevent this highly corrosive and toxic gas from entering the atmosphere, the incinerator's exhaust must be routed through a caustic scrubber . The scrubber utilizes a calcium hydroxide ( Ca(OH)2​ ) or sodium hydroxide ( NaOH ) spray to neutralize the HF gas, precipitating it out as inert, environmentally safe fluoride salts (e.g., Calcium Fluoride, CaF2​ ).

G Start 2-Amino-3,4,6-trifluorobenzoic Acid Waste Generated Decision Waste Physical State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Aqueous Aqueous Solution (Neutralized) Decision->Aqueous Aqueous Solvent Organic Solvent Mixture Decision->Solvent Organic PackSolid Double-bag in PE Place in HDPE Drum Solid->PackSolid PackAq Verify pH 6.0-8.0 Store in HDPE Carboy Aqueous->PackAq PackSol Label 'Halogenated Organic Waste' Solvent->PackSol Incineration High-Temp Rotary Kiln Incineration (>1000°C) PackSolid->Incineration PackAq->Incineration PackSol->Incineration Scrubber Caustic Scrubber (Neutralizes HF Gas) Incineration->Scrubber Exhaust Gas (HF/CO2/NOx) Final Safe Environmental Discharge Scrubber->Final Inert Fluoride Salts

Figure 1: Decision matrix and incineration workflow for halogenated organic acid waste streams.

References

  • Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3,4,6-trifluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-amino-3,4,6-trifluorobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.